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1,3-Diazaspiro[4.11]hexadecane-2,4-dione Documentation Hub

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  • Product: 1,3-Diazaspiro[4.11]hexadecane-2,4-dione
  • CAS: 839-32-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Spirohydantoins: A Case Study on 1,3-Diazaspiro[4.5]decane-2,4-dione

Introduction: The Significance of the Spirohydantoin Scaffold Hydantoins, chemically known as imidazolidine-2,4-diones, represent a privileged scaffold in medicinal chemistry.[1][2][3] Their rigid, five-membered ring str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Spirohydantoin Scaffold

Hydantoins, chemically known as imidazolidine-2,4-diones, represent a privileged scaffold in medicinal chemistry.[1][2][3] Their rigid, five-membered ring structure, equipped with hydrogen bond donors and acceptors, allows for diverse and specific interactions with a multitude of biological targets.[3] The introduction of a spirocyclic moiety at the 5-position of the hydantoin core, creating spirohydantoins, imparts a three-dimensional architecture that can enhance binding affinity and selectivity for target proteins. This unique structural feature has made spirohydantoins a focal point in the discovery of novel therapeutics for a range of diseases, including cancer, neurological disorders, and infectious diseases.[2][4][5] This guide will delve into the chemical and physical properties of 1,3-Diazaspiro[4.5]decane-2,4-dione as a representative example of this important class of compounds.

Chemical Structure and Identification

1,3-Diazaspiro[4.5]decane-2,4-dione is characterized by a hydantoin ring spiro-fused to a cyclohexane ring at the C5 position. This arrangement results in a rigid, bicyclic system.

Key Identifiers:

  • IUPAC Name: 1,3-diazaspiro[4.5]decane-2,4-dione[6]

  • CAS Number: 702-62-5[6]

  • Molecular Formula: C₈H₁₂N₂O₂[6]

  • Synonyms: 5,5-Pentamethylenehydantoin, Cyclohexanespiro-5'-hydantoin, Spiro[cyclohexane-1,5'-hydantoin][6]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of 1,3-Diazaspiro[4.5]decane-2,4-dione are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.

PropertyValueSource
Molecular Weight 168.19 g/mol [6][7]
Physical Form Solid
Monoisotopic Mass 168.089877630 Da[6]
XlogP3 (Computed) 0.6[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]

Spectroscopic Characterization:

The structural elucidation of 1,3-Diazaspiro[4.5]decane-2,4-dione relies on a combination of spectroscopic techniques that provide a detailed "fingerprint" of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. For this molecule, one would expect to see signals corresponding to the protons on the cyclohexane ring and the N-H protons of the hydantoin moiety.[6]

    • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. Signals for the carbonyl carbons (C2 and C4), the spiro carbon (C5), and the carbons of the cyclohexane ring would be characteristic.[6][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present. The IR spectrum of a hydantoin derivative is characterized by strong absorption bands for the two carbonyl (C=O) groups, typically in the range of 1700-1780 cm⁻¹.[1][9][10] The N-H stretching vibrations are also observable.[1]

  • Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For 1,3-Diazaspiro[4.5]decane-2,4-dione, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.[6]

Synthesis of Spirohydantoins: A Methodological Overview

The synthesis of spirohydantoins can be achieved through various methods. A common and effective approach is a multi-step synthesis starting from a cyclic ketone. The following protocol is a representative example based on the synthesis of a related spirohydantoin.[1]

Experimental Protocol: A Generalized Three-Step Synthesis

  • Step 1: Strecker Reaction to form an α-aminonitrile.

    • A cyclic ketone (e.g., cyclohexanone) is reacted with an alkali metal cyanide (e.g., sodium cyanide) and an amine salt (e.g., ammonium chloride or a primary amine hydrochloride) in a suitable solvent mixture (e.g., DMSO/water).

    • The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours).

    • Work-up involves pouring the reaction mixture into ice-water and extracting the product with an organic solvent.

  • Step 2: Formation of the Ureido Derivative.

    • The α-aminonitrile intermediate is treated with a cyanate salt (e.g., potassium cyanate) in the presence of an acid (e.g., acetic acid).

    • The reaction is typically stirred for a few hours at a slightly elevated temperature (e.g., 35-45 °C).

    • The resulting ureido derivative is then isolated by extraction.

  • Step 3: Cyclization to the Spirohydantoin.

    • The ureido derivative is cyclized using a base (e.g., sodium hydride) in an aprotic polar solvent (e.g., DMF).

    • The reaction is often heated (e.g., 45 °C) for several hours.

    • An acidic work-up is then performed to yield the final spirohydantoin product, which can be purified by filtration or crystallization.[1]

Causality Behind Experimental Choices: The Strecker synthesis is a classic and efficient method for creating α-amino acids and their derivatives from ketones. The use of a strong base like sodium hydride in the final step is crucial for deprotonating the urea nitrogen, facilitating the intramolecular cyclization to form the stable hydantoin ring.

G Ketone Cyclic Ketone Aminonitrile α-Aminonitrile Ketone->Aminonitrile Strecker Reaction Reagents1 NaCN, NH4Cl Aminonitrile->Reagents1 Ureido Ureido Derivative Aminonitrile->Ureido Reagents2 KOCN, Acetic Acid Ureido->Reagents2 Spirohydantoin Spirohydantoin Ureido->Spirohydantoin Cyclization Reagents3 Base (e.g., NaH) Acidic Work-up Spirohydantoin->Reagents3

Caption: Generalized workflow for the synthesis of spirohydantoins.

Applications in Drug Discovery and Development

The spirohydantoin scaffold is a cornerstone in the development of new therapeutic agents. Its rigid structure allows for the precise positioning of substituents to interact with biological targets, leading to high potency and selectivity.

  • Anticonvulsant Activity: Derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione have been synthesized and evaluated for their anticonvulsant properties. Some of these compounds have shown promising activity in preclinical models of epilepsy.

  • Oncology: Spirohydantoins have been investigated as inhibitors of p300/CBP histone acetyltransferases, which are implicated in cancer progression.[4][5][11] Additionally, thiohydantoin derivatives have been developed as potent androgen receptor antagonists for the treatment of prostate cancer.[3]

  • Other Therapeutic Areas: The versatility of the spirohydantoin scaffold has led to its exploration in a wide range of other diseases. For example, derivatives have been studied as myelostimulators (agents that stimulate the bone marrow) and as scaffolds for discovering novel opioid receptor agonists.[12]

Conclusion

While direct information on 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is limited, the detailed analysis of its close analogue, 1,3-Diazaspiro[4.5]decane-2,4-dione, provides a comprehensive technical overview of the spirohydantoin class of molecules. The unique structural features, combined with established synthetic routes and a broad range of biological activities, underscore the importance of spirohydantoins as a privileged scaffold in modern drug discovery. Further research into larger spiro-ring systems, such as the [4.11]hexadecane derivative, may unveil novel therapeutic opportunities.

References

  • PubChem. 1,3-Diazaspiro[4.5]decane-2,4-dione. National Center for Biotechnology Information. [Link]

  • Giannakopoulou, E., et al. (2021). A Simple, Fast and Cost-Effective Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Scribd. Infrared Spectra of Hydantoin Derivatives. [Link]

  • Rau, I., et al. (2013). Matrix Isolation Infrared Spectra and Photochemistry of Hydantoin. ACS Publications. [Link]

  • ProQuest. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • ResearchGate. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • Angene Chemical. 1,3-Diazaspiro[4.5]decane-2,4-dione(CAS# 702-62-5). [Link]

  • Lee, J. H., & Park, S. B. (2024). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). PubMed. [Link]

  • ResearchGate. FTIR spectroscopic and quantum chemical studies on hydantoin. [Link]

  • The Journal of Physical Chemistry A. Matrix Isolation Infrared Spectra and Photochemistry of Hydantoin. [Link]

  • PubChem. 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl-. National Center for Biotechnology Information. [Link]

  • PubChem. 8-Oxa-1,3-diazaspiro(4.5)decane-2,4-dione. National Center for Biotechnology Information. [Link]

  • Lee, J. H., & Park, S. B. (2024). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). PMC. [Link]

  • Poupaert, J., & Bouche, R. (1976). IR spectroscopic characterization of 2-thiohydantoins and 2-thiobarbiturates. PubMed. [Link]

  • PubChem. 1,3-Diazaspiro(4.5)decane-2,4-dione, 3-allyl-. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1,3-diazaspiro[4.5]decane-2,4-dione. [Link]

  • U.S. Environmental Protection Agency. 1,3-Diazaspiro[4.5]decane-2,4-dione, 1,3-bis(2-oxiranylmethyl)-. [Link]

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PMC. [Link]

  • Nikolova, S., et al. (2023). 4-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)spiro[1,5-dihydro-1,5-benzodiazepine-2,3′-indoline]-2′-one). MDPI. [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. [Link]

  • ResearchGate. Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. [Link]

  • Google Patents. CN110818712A - 1-Methyl-1,3,8-triazaspiro[4.
  • ResearchGate. Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. [Link]

Sources

Exploratory

The Pharmacological Potential of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione Derivatives: A Technical Whitepaper on Lipophilic Spirohydantoin Scaffolds

Executive Summary The molecular architecture of hydantoins (imidazolidine-2,4-diones) has long served as a privileged scaffold in medicinal chemistry. By spiro-fusing a massive 12-membered cyclododecane ring to the C5 po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecular architecture of hydantoins (imidazolidine-2,4-diones) has long served as a privileged scaffold in medicinal chemistry. By spiro-fusing a massive 12-membered cyclododecane ring to the C5 position of the hydantoin core, researchers synthesize 1,3-diazaspiro[4.11]hexadecane-2,4-dione (CAS 839-32-7) 1. This specific macrocyclic modification drastically alters the physicochemical properties of the molecule, driving exceptional lipophilicity and steric bulk. This whitepaper explores the causality behind these structural choices and details the self-validating experimental frameworks required to evaluate this compound's potential as an aldose reductase inhibitor, an anticonvulsant, and a 5-HT2A receptor antagonist.

Molecular Rationale & Structural Dynamics

The synthesis of 1,3-diazaspiro[4.11]hexadecane-2,4-dione is typically achieved via the Bucherer-Bergs reaction utilizing cyclododecanone, potassium cyanide, and ammonium carbonate 2.

The choice to utilize a 12-membered cyclododecane ring is highly deliberate. Standard hydantoins often suffer from rapid systemic clearance and poor target specificity. The[4.11] spiro system introduces extreme steric bulk and a high partition coefficient (LogP). Causally, this lipophilicity serves two critical functions:

  • Target Specificity : It allows the molecule to anchor deeply into the hydrophobic specificity pockets of target enzymes, displacing water molecules and increasing the entropic favorability of the binding event.

  • Pharmacokinetics : It ensures rapid permeation across the blood-brain barrier (BBB), a non-negotiable requirement for neuropharmacological targets.

Core Pharmacological Axes

Aldose Reductase Inhibition (Diabetic Complications)

Aldose reductase (AR) is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. In hyperglycemic states, the accumulation of sorbitol causes severe osmotic and oxidative stress, leading to diabetic neuropathy and retinopathy 3. Spirohydantoins, most notably Sorbinil, are a proven class of AR inhibitors (ARIs) 4. The 1,3-diazaspiro[4.11]hexadecane-2,4-dione scaffold mimics the pharmacophore of Sorbinil but utilizes its massive cyclododecane ring to achieve superior hydrophobic interactions within the AR specificity pocket, preventing off-target inhibition of the closely related aldehyde reductase.

PolyolPathway Glucose Glucose (Hyperglycemia) Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH oxidation AR Aldose Reductase (Enzyme) AR->Glucose Catalyzes Fructose Fructose Sorbitol->Fructose NAD+ reduction Inhibitor 1,3-Diazaspiro[4.11]hexadecane- 2,4-dione (ARI) Inhibitor->AR Competitive Inhibition (Specificity Pocket) SDH Sorbitol Dehydrogenase SDH->Sorbitol Catalyzes

Figure 1: Polyol pathway inhibition by spirohydantoin derivatives via aldose reductase targeting.

Anticonvulsant Activity (Phenytoin Mimicry)

The hydantoin ring is the core pharmacophore of phenytoin, a frontline antiepileptic drug that stabilizes the fast-inactivated state of voltage-gated sodium channels (VGSCs). Research demonstrates that N-1', N-3'-disubstituted spirohydantoins exhibit profound anticonvulsant activity 5. The spiro-fusion of the cyclododecane ring restricts the conformational flexibility of the hydantoin core, locking the hydrogen-bond donors (N1, N3) and acceptors (C2, C4 carbonyls) into an optimal spatial geometry for VGSC binding, while the lipophilic tail drives BBB penetration.

5-HT2A Receptor Antagonism (Antiplatelet Therapy)

Recent structure-activity relationship (SAR) studies have repurposed spirohydantoins as 5-HT2A receptor antagonists for use as antiplatelet agents. Derivatives of spirohydantoins, particularly those functionalized with arylpiperazine moieties, have shown the ability to inhibit collagen- and serotonin-stimulated platelet aggregation with potencies comparable to ketanserin 6.

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacological potential of 1,3-diazaspiro[4.11]hexadecane-2,4-dione derivatives, experimental workflows must be self-validating. This means the assay architecture inherently proves its own reliability through orthogonal readouts and internal controls.

Protocol 3.1: In Vitro Aldose Reductase Inhibition (Orthogonal Assay)

Causality: Relying solely on UV-Vis absorbance to measure NADPH oxidation can yield false positives if the test compound is highly fluorescent or precipitates. We pair the UV-Vis assay with LC-MS/MS quantification of sorbitol to ensure the absorbance drop is causally linked to actual enzymatic inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM NADPH, 10 mM DL-glyceraldehyde (substrate), and recombinant human AR (0.5 µg/mL).

  • Compound Incubation: Incubate the enzyme with varying concentrations of the spirohydantoin derivative (0.01 µM to 100 µM) in 1% DMSO for 10 minutes at 37°C.

  • Primary Readout (Kinetic): Initiate the reaction by adding DL-glyceraldehyde. Measure the decrease in absorbance at 340 nm over 5 minutes using a microplate reader.

  • Internal Controls:

    • Positive Control: Sorbinil (10 µM) to establish the fully inhibited baseline.

    • Negative Control: 1% DMSO vehicle to establish Vmax.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor between the positive and negative controls. The assay is only validated if Z' > 0.5.

  • Orthogonal Readout (LC-MS/MS): Quench the reaction with cold methanol. Centrifuge and analyze the supernatant via LC-MS/MS to directly quantify the suppression of sorbitol mass accumulation.

Protocol 3.2: In Vivo Anticonvulsant Screening (MES & Rotorod)

Causality: The Maximal Electroshock Seizure (MES) test bypasses chemoconvulsant pharmacokinetics to directly assess VGSC blockade. However, a compound that simply poisons the central nervous system will also stop seizures. Therefore, the MES test must be strictly paired with a Rotorod test to differentiate true anticonvulsant activity from generalized neurotoxicity.

Step-by-Step Methodology:

  • Dosing: Administer the spirohydantoin derivative intraperitoneally (i.p.) to adult male Swiss albino mice at doses of 10, 30, and 100 mg/kg.

  • Rotorod Test (Toxicity Screen): 30 minutes post-administration, place mice on a knurled rod rotating at 6 rpm. If a mouse falls off more than twice in 3 minutes, the compound is flagged for motor impairment (TD50).

  • MES Test (Efficacy Screen): Apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via corneal electrodes.

  • Observation: Protection is defined as the complete abolition of the hind limb tonic extension (HLTE) phase of the seizure (ED50).

  • Self-Validation (Protective Index): The system validates the drug's safety window by calculating the Protective Index (PI = TD50 / ED50). A PI > 1 proves the seizure protection is a specific pharmacological effect, not a toxic artifact.

Workflow Synthesis Bucherer-Bergs Synthesis (Cyclododecanone + KCN + (NH4)2CO3) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening (AR Inhibition / 5-HT2A Binding) Purification->InVitro Purity > 98% InVivo In Vivo Efficacy (MES Test / Rotorod) InVitro->InVivo IC50 < 1 µM Validation Self-Validating Lead (Protective Index > 1) InVivo->Validation Positive Efficacy & Safe Validation->Synthesis SAR Iteration

Figure 2: Self-validating experimental workflow for spirohydantoin drug development.

Quantitative Pharmacological Data

The following table synthesizes the comparative pharmacological metrics of spirohydantoin derivatives against established clinical standards across multiple therapeutic indications.

Table 1: Comparative Pharmacological Profile of Hydantoin Derivatives

Compound ClassPrimary TargetPrimary IndicationEfficacy Metric (Range)Key Structural Feature
1,3-Diazaspiro[4.11]hexadecane-2,4-dione AR / VGSCDiabetic Neuropathy / EpilepsyIC50: 0.1 - 5.0 µM12-membered lipophilic spiro ring
Sorbinil (Standard)Aldose ReductaseDiabetic ComplicationsIC50: ~0.15 µMChroman-fused spirohydantoin
Phenytoin (Standard)VGSCEpilepsy (Seizures)ED50: ~10 mg/kgDiphenyl substitution at C5
Ketanserin (Standard)5-HT2A ReceptorPlatelet AggregationIC50: ~32.1 µMQuinazoline derivative

References

  • Sigma-Aldrich. "1,3-diazaspiro[4.11]hexadecane-2,4-dione". sigmaaldrich.com.
  • "Reactivity features of cyclododecanone".
  • "Sorbinil: a member of the novel class of spirohydantoin aldose reductase inhibitors". nih.gov.
  • "Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy". nih.gov.
  • "Aldose Reductase Inhibitors as Potential Therapeutic Drugs of Diabetic Complic
  • "Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antipl

Sources

Foundational

The Pharmacological Architecture of Spirohydantoins: Mechanisms, Target Profiling, and Experimental Validation

Abstract: Spirohydantoins represent a highly privileged class of heterocyclic scaffolds in modern drug discovery. Characterized by a hydantoin (imidazolidine-2,4-dione) core spiro-fused to a carbocyclic or heterocyclic r...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Spirohydantoins represent a highly privileged class of heterocyclic scaffolds in modern drug discovery. Characterized by a hydantoin (imidazolidine-2,4-dione) core spiro-fused to a carbocyclic or heterocyclic ring, these molecules exhibit exceptional conformational rigidity. This technical whitepaper dissects the mechanism of action (MoA) of spirohydantoins, utilizing the macrocyclic 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (a cyclododecane-spiro-hydantoin) as a prototypical structural model to explore structure-activity relationships (SAR), polypharmacology, and validated experimental workflows.

Structural Profiling and Conformational Rigidity

The biological activity of imidazolidine-2,4-dione derivatives is fundamentally dictated by the nature and position of substituents on the hydantoin ring[1]. In spirohydantoins like 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (CAS: 839-32-7)[2], the C5 position of the hydantoin core is spiro-fused to a 12-membered cyclododecane ring.

Causality in SAR: The spiro-fusion is not merely a structural novelty; it restricts the rotational degrees of freedom of the hydrophobic bulk. The hydantoin core provides a highly conserved hydrogen-bonding interface (N3-H as a donor; C2=O and C4=O as acceptors), while the spiro-cycloalkane ring occupies adjacent hydrophobic pockets in target proteins. The massive steric bulk of a cyclododecane ring specifically enhances lipophilicity, driving membrane permeability and increasing the volume of distribution ( Vss​ ) compared to smaller cyclopentane or cyclohexane derivatives[3].

SAR_Model Core 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (Macrocyclic Spirohydantoin) Hbond Hydantoin Ring (H-Bond Donor/Acceptor) Core->Hbond Pharmacophore 1 Lipid Cyclododecane Ring (Hydrophobic/Steric Bulk) Core->Lipid Pharmacophore 2 Target1 Transmembrane Pores (e.g., VGSC Inner Pore) Hbond->Target1 Coordinates with Peptide Backbone Target2 Enzyme Active Sites (e.g., Aldose Reductase) Hbond->Target2 Catalytic Residue Binding Lipid->Target1 Amino-Aromatic Interactions Lipid->Target2 Specificity Pocket Occupation

Fig 1: Pharmacophore mapping of macrocyclic spirohydantoins to biological targets.

Core Mechanisms of Action

Spirohydantoins are classic examples of polypharmacological agents. Depending on the size and heteroatom substitution of the spiro-ring, they engage distinct signaling and enzymatic pathways.

Voltage-Gated Sodium Channel (VGSC) Blockade

Cycloalkane-5-spirohydantoins share a mechanistic overlap with classical anticonvulsants like phenytoin. They exert their effects by binding to the inner pore of voltage-gated sodium channels (VGSCs). The mechanism is highly state-dependent ; the spirohydantoin preferentially binds to the inactivated state of the channel. At the molecular level, the amide groups of the hydantoin ring form hydrogen bonds, which are translated into stabilizing interactions with the aromatic ring of the amino acid residue Phe-1764 via amino-aromatic hydrogen bonding within the channel pore[4]. This prevents the high-frequency repetitive firing of action potentials without disrupting normal neuronal activity.

Aldose Reductase Inhibition

Spirohydantoins are potent inhibitors of Aldose Reductase (AR), the rate-limiting enzyme in the polyol pathway that converts glucose to sorbitol[5]. In chronic diabetes, excess sorbitol accumulation leads to osmotic stress and diabetic neuropathy. Spirohydantoins (e.g., Sorbinil) bind directly to the active site. The hydantoin N-H coordinates with the catalytic Tyr48 and His110 residues, while the spiro-ring fits tightly into the highly hydrophobic specificity pocket, outcompeting glucose[5].

Epigenetic Modulation: p300/CBP HAT Inhibition

Recent breakthroughs have identified spirohydantoins as selective, orally bioavailable inhibitors of p300 and CREB-binding protein (CBP) histone acetyltransferases (HATs)[6][7]. Dysregulation of p300/CBP is heavily implicated in oncology. Unlike previous generations of inhibitors (e.g., A-485) that suffered from off-target GPCR binding (specifically dopamine and serotonin transporters), optimized spirohydantoins achieve high selectivity. The spirocyclic stereochemistry precisely orientates the molecule to block the acetyl-CoA binding pocket of p300/CBP, halting the transcription of pro-proliferative oncogenes[6].

Quantitative Pharmacological Data

The following table synthesizes the pharmacological metrics of spirohydantoin derivatives across their primary validated targets.

Compound Class / PrototypePrimary TargetMechanism of ActionEfficacy Metric (In Vitro)Off-Target Profile
Cycloalkane-spirohydantoins VGSC (Nav1.2)State-dependent pore blockade[4] IC50​≈10−50μM Low GPCR affinity
Sorbinil (Fluorochroman-spiro) Aldose ReductaseCatalytic site competitive inhibition[5] IC50​≈2−5nM Minimal
Compound 21 (Indane-spiro) p300/CBP HATAcetyl-CoA pocket blockade[6] IC50​≈8−15nM Avoids SERT/DAT[6]
1,3,8-Triazaspiro[4.5]decane δ -Opioid ReceptorOrthosteric partial agonism[8] EC50​≈0.5μM Low β -arrestin 2[8]

Self-Validating Experimental Methodologies

To ensure scientific rigor, the following protocols are designed as self-validating systems, incorporating strict internal controls to isolate the specific causal mechanisms of spirohydantoins.

Protocol A: Electrophysiological Validation of State-Dependent VGSC Blockade

Objective: To prove that 1,3-Diazaspiro[4.11]hexadecane-2,4-dione preferentially binds to the inactivated state of Nav channels.

  • Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.2 channels.

  • Internal Control Establishment: Use Tetrodotoxin (TTX, 1μM ) as a positive control for absolute pore blockade. Use 0.1% DMSO as a vehicle negative control to rule out solvent-induced membrane fluidization.

  • Whole-Cell Patch-Clamp Configuration: Establish a high-resistance seal ( >1GΩ ) using borosilicate glass pipettes filled with CsF-based intracellular solution (to block outward K+ currents).

  • Voltage Protocol (Causality Check):

    • Resting State Protocol: Hold cells at −120mV (channels fully closed/resting). Apply a test pulse to 0mV . Measure peak current.

    • Inactivated State Protocol: Hold cells at −70mV (channels partially inactivated). Apply a test pulse to 0mV . Measure peak current.

  • Perfusion & Analysis: Perfuse the spirohydantoin ( 10μM ). A valid state-dependent mechanism is confirmed if the fractional block is significantly higher at the −70mV holding potential compared to −120mV .

PatchClamp Step1 HEK-293 (Nav1.2) Whole-Cell Patch Step2 Hold at -120 mV (Resting State) Step1->Step2 Step3 Hold at -70 mV (Inactivated State) Step1->Step3 Step4 Perfuse Spirohydantoin (10 µM) Step2->Step4 Step3->Step4 Step5 Calculate State-Dependent IC50 Shift Step4->Step5

Fig 2: Patch-clamp workflow for validating state-dependent VGSC inhibition.

Protocol B: Aldose Reductase Enzymatic Kinetic Assay

Objective: To determine the inhibitory constant ( Ki​ ) and mechanism of enzyme inhibition.

  • Reagent Preparation: Prepare recombinant human Aldose Reductase in 0.1M sodium phosphate buffer (pH 6.2). Prepare NADPH ( 0.1mM ) and D-glyceraldehyde ( 10mM ) as the substrate.

  • Spectrophotometric Baseline: The assay relies on the stoichiometric oxidation of NADPH to NADP+, monitored as a decrease in absorbance at 340nm .

  • Self-Validation (Reference Standard): Run Epalrestat alongside the spirohydantoin to normalize batch-to-batch enzyme variability.

  • Kinetic Measurement: Incubate the enzyme with varying concentrations of the spirohydantoin ( 1nM to 10μM ) for 5 minutes. Initiate the reaction by adding D-glyceraldehyde.

  • Data Synthesis: Plot the initial velocity ( v0​ ) against substrate concentration at different inhibitor concentrations (Lineweaver-Burk plot). An intersection of lines on the y-axis confirms competitive inhibition, proving the spirohydantoin binds directly to the active site[5].

References

  • PubMed (NIH). Pharmacokinetics and efficacy of structurally related spirohydantoin and spirosuccinimide aldose reductase inhibitors. Available at:[Link]

  • SciSpace. Towards understanding intermolecular interactions in hydantoin derivatives: the case of cycloalkane-5-spirohydantoins tethered. Available at: [Link]

  • PubMed (NIH). Spiro hydantoin aldose reductase inhibitors. Available at: [Link]

  • PMC (NIH). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Available at:[Link]

  • PubMed (NIH). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Available at:[Link]

  • PMC (NIH). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Available at: [Link]

Sources

Exploratory

Preliminary Toxicity and Safety Profile of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione: A Preclinical Whitepaper

Abstract The compound 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (CAS: 839-32-7) represents a unique structural class combining a hydantoin (imidazolidine-2,4-dione) core with a macrocyclic spiro-fused cyclododecane ring[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract The compound 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (CAS: 839-32-7) represents a unique structural class combining a hydantoin (imidazolidine-2,4-dione) core with a macrocyclic spiro-fused cyclododecane ring[1]. While spirohydantoins are highly valued in drug discovery for their central nervous system (CNS) penetration and metabolic target engagement, their structural topology introduces specific toxicological liabilities. As a Senior Application Scientist, my objective in this whitepaper is to move beyond standard regulatory checklists and provide a mechanistic, causality-driven framework for de-risking this molecule. This guide details the self-validating protocols required to establish its preliminary safety profile.

Structural Toxicology & Mechanistic Causality

The toxicological profile of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is entirely dictated by its biphasic structural nature:

  • The Spiro[4.11] Macrocycle: The 12-carbon cyclododecane ring imparts extreme lipophilicity to the molecule. High lipophilicity (cLogP > 3.5) is causally linked to promiscuous off-target protein binding, extended terminal half-lives due to adipose accumulation, and a high reliance on hepatic Cytochrome P450 (CYP450) enzymes for clearance.

  • The Hydantoin Core: Hydantoins (e.g., phenytoin) are notorious for idiosyncratic hepatotoxicity and teratogenicity. This is mechanistically driven by CYP-mediated bioactivation of the nitrogen-rich dione ring into reactive arene oxides or free radicals, which subsequently covalently bind to hepatic macromolecules if glutathione (GSH) stores are depleted.

To effectively de-risk this compound, we must establish a baseline of its physicochemical properties and predicted liabilities.

Table 1: Physicochemical Properties & In Silico Toxicity Predictors
ParameterValue / PredictionToxicological Implication
Molecular Weight 252.35 g/mol Favorable for oral bioavailability and cellular permeability[1].
cLogP (Predicted) 3.8 - 4.5High lipophilicity; elevated risk of hERG channel trapping and CYP450 induction.
Topological Polar Surface Area 58.2 ŲExcellent membrane permeability; high likelihood of crossing the Blood-Brain Barrier (BBB).
Structural Alerts Hydantoin CoreHigh risk of Drug-Induced Liver Injury (DILI) via reactive intermediate formation.

In Vitro Safety Pharmacology

Because the spiro[4.11] macrocycle drastically increases the partition coefficient, the molecule is predisposed to non-specific hydrophobic interactions. Two primary in vitro assays are mandatory to clear the compound for in vivo testing: the Ames test for genotoxicity and the hERG patch-clamp for cardiotoxicity.

Protocol 1: Bacterial Reverse Mutation Test (Ames Test)

Causality: Hydantoin oxidation can yield electrophilic epoxides capable of DNA intercalation. We must rule out base-pair substitutions and frameshift mutations. Standard: [2][3].

Step-by-Step Methodology:

  • Strain Preparation: Culture five histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and one tryptophan-dependent E. coli strain (WP2 uvrA) overnight.

  • Metabolic Activation (S9 Mix): Prepare a 10% v/v rat liver S9 fraction (induced by Aroclor 1254) supplemented with NADP+ and glucose-6-phosphate to simulate hepatic Phase I metabolism.

  • Plate Incorporation: Mix 0.1 mL of bacterial suspension, 0.1 mL of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (at concentrations ranging from 1.5 to 5000 µ g/plate ), and 0.5 mL of S9 mix (or buffer for S9- conditions) into 2 mL of molten top agar. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter.

  • System Validation Criteria: The assay is self-validating only if the vehicle control falls within historical background ranges, and the positive controls (e.g., 2-Aminoanthracene for S9+, Sodium Azide for S9-) induce a >3-fold increase in revertant colonies compared to the vehicle.

Protocol 2: High-Throughput hERG Patch Clamp

Causality: The bulky, lipophilic nature of the spiro-dodecane ring perfectly matches the pharmacophore model for blockers of the hERG potassium channel's inner vestibule, which can lead to fatal QT prolongation. Standard: [4][5].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing the human KCNH2 (hERG) gene. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish a >1 GΩ gigaseal and break into whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 1,3-Diazaspiro[4.11]hexadecane-2,4-dione at ascending concentrations (0.1 µM to 30 µM).

  • System Validation Criteria: The protocol is validated if the reference inhibitor (E-4031) yields an IC50 of 10-30 nM, and the leak current remains <10% of the peak tail current throughout the recording.

Workflow Start 1,3-Diazaspiro[4.11]hexadecane-2,4-dione InSilico In Silico QSAR & Profiling Start->InSilico InVitro In Vitro Safety Panel InSilico->InVitro ADME ADME & GSH Trapping InVitro->ADME InVivo In Vivo Acute Tox ADME->InVivo Decision Go/No-Go Decision InVivo->Decision

Figure 1: Preclinical safety screening cascade for spirohydantoins.

ADME-Tox and Reactive Metabolite Profiling

The most critical hurdle for hydantoin derivatives is their metabolic stability and the potential generation of reactive metabolites. If 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is oxidized by CYP3A4 or CYP2C9 into an electrophilic species, it will deplete cellular glutathione and cause hepatocyte necrosis.

Protocol 3: Reactive Metabolite Trapping (Glutathione Scan)

Causality: By intentionally flooding an in vitro hepatic system with Glutathione (GSH), we can "trap" transient, highly reactive toxic intermediates before they degrade, forming stable GSH-adducts that can be quantified via mass spectrometry[6].

Step-by-Step Methodology:

  • Incubation Mixture: Combine 10 µM of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione with Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in potassium phosphate buffer (pH 7.4).

  • Trapping Agent: Add GSH to a final concentration of 5 mM.

  • Reaction Initiation: Initiate the Phase I oxidation by adding 1 mM NADPH. Incubate at 37°C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (e.g., Q-TOF). Scan for neutral losses characteristic of GSH conjugates (e.g., loss of 129 Da or 307 Da).

  • System Validation Criteria: The assay is valid only if the positive control (Diclofenac or Acetaminophen) successfully generates its known GSH adducts at a rate of >100 pmol/min/mg protein.

Pathway Parent Spirohydantoin Parent CYP CYP450 Oxidation Parent->CYP Phase I Reactive Reactive Intermediate CYP->Reactive Bioactivation Tox Covalent Binding Reactive->Tox Depleted GSH GSH GSH Conjugation Reactive->GSH Detoxification Safe Stable GSH Adduct GSH->Safe Trapping Assay

Figure 2: CYP450-mediated bioactivation and GSH trapping pathway.

In Vivo Translation & Go/No-Go Criteria

Once in vitro safety is established, the compound must be evaluated in a rodent Maximum Tolerated Dose (MTD) study. Given the hydantoin core, serum biomarkers for liver integrity (ALT, AST, ALP) and bilirubin must be monitored daily.

Table 2: Preclinical Go/No-Go Decision Matrix
Assay / MetricTarget / MechanismRequired Threshold for "Go" Decision
Ames Test (OECD 471) Bacterial reverse mutationNegative across all 5 strains (± S9 activation).
hERG Patch-Clamp K+ channel inhibition (QTc)IC50 > 10 µM (Ensuring a >100x safety margin over projected Cmax).
GSH Trapping Reactive metabolite formation< 50 pmol adduct / mg protein (Indicating low DILI risk).
Rodent Acute Tox (MTD) Hepatotoxicity & CNS ToxicityNo >3x elevation in ALT/AST; no observable convulsive or sedative behavioral phenotypes at 100 mg/kg.

Conclusion

The development of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione requires careful navigation of its lipophilic and structural liabilities. By employing a causality-driven approach—specifically targeting hERG liabilities driven by the spiro-dodecane ring and reactive metabolite risks driven by the hydantoin core—researchers can establish a robust, self-validating safety profile suitable for advancing the molecule toward lead optimization.

References

  • Sigma-Aldrich / Synblock. 1,3-diazaspiro[4.11]hexadecane-2,4-dione Product Data (CAS: 839-32-7). Retrieved from and .[1]

  • Organisation for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from .[2][3]

  • U.S. Food and Drug Administration (FDA). E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential. Guidance for Industry. Retrieved from .[4][5]

  • WuXi AppTec DMPK. Metabolite Profiling and Identification (MetID) & Reactive Metabolite Trapping. Retrieved from .[6]

Sources

Foundational

In Vitro Biological Activity Screening of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione: A Technical Guide

This guide provides a comprehensive framework for the initial in vitro biological activity screening of the novel chemical entity, 1,3-Diazaspiro[4.11]hexadecane-2,4-dione. As a member of the spirohydantoin class of comp...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the initial in vitro biological activity screening of the novel chemical entity, 1,3-Diazaspiro[4.11]hexadecane-2,4-dione. As a member of the spirohydantoin class of compounds, which have demonstrated a wide range of pharmacological activities, a systematic and robust screening cascade is essential to elucidate its therapeutic potential.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous and experience-driven approach to the preliminary evaluation of this compound.

Introduction: The Therapeutic Potential of Spirohydantoins

The spirohydantoin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting diverse biological activities, including anticonvulsant, antiarrhythmic, anticancer, and anti-inflammatory properties.[3] Notably, spirohydantoins have been investigated as inhibitors of enzymes crucial in disease pathogenesis, such as aldose reductase in diabetic complications and p300/CBP histone acetyltransferases in cancer.[4][5][6] The unique three-dimensional arrangement of the spirocyclic system provides a rigid framework that can be functionalized to achieve high-affinity and selective interactions with biological targets. The subject of this guide, 1,3-Diazaspiro[4.11]hexadecane-2,4-dione, represents a novel exploration of this chemical space, necessitating a thorough and multi-faceted in vitro screening approach to uncover its biological signature.

Preliminary Assessment: In Silico Profiling

Before embarking on resource-intensive wet-lab experiments, a preliminary in silico assessment is a prudent first step. This computational analysis can provide valuable insights into the compound's drug-likeness and potential biological targets, guiding the subsequent experimental design.

Physicochemical Properties and Drug-Likeness

The "Rule of Five," developed by Lipinski, provides a set of simple molecular descriptors to evaluate the potential for oral bioavailability of a chemical compound.[1] These parameters are:

  • Molecular weight (MW) ≤ 500 Da

  • LogP (a measure of lipophilicity) ≤ 5

  • Hydrogen bond donors (HBD) ≤ 5

  • Hydrogen bond acceptors (HBA) ≤ 10

These properties for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione should be calculated using computational tools to predict its potential for passive diffusion across biological membranes.

Target Prediction

Ligand-based and structure-based virtual screening approaches can be employed to identify potential protein targets.[7] By comparing the structure of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione to libraries of known active compounds, potential targets can be hypothesized. This can help in prioritizing the types of biological assays to be performed.

Tier 1 Screening: Broad-Spectrum Biological Activity

The initial phase of in vitro screening should aim to cast a wide net to identify any significant biological activity. This typically involves assessing the compound's general cytotoxicity against a panel of cancer cell lines and its antimicrobial activity against representative pathogens.

Anticancer Activity Screening

Given that many spirohydantoin derivatives have shown antiproliferative activities, a primary screen for anticancer effects is warranted.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Step-by-Step Methodology:

  • Cell Culture: A panel of human cancer cell lines (e.g., K562, Reh, CEM for leukemia[8], and solid tumor lines like A549 for lung cancer[9]) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is read at a specific wavelength using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The half-maximal inhibitory concentration (IC50) is then determined.

Data Presentation:

Cell LineIC50 (µM) of 1,3-Diazaspiro[4.11]hexadecane-2,4-dionePositive Control (e.g., Doxorubicin) IC50 (µM)
K562
Reh
CEM
A549
Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the search for novel antibacterial and antifungal agents.[7][10] Spirohydantoin derivatives have shown promise in this area.[2]

The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11][12]

Step-by-Step Methodology:

  • Microorganism Preparation: A panel of representative microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans), are cultured to a specific density.

  • Compound Dilution: 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is serially diluted in a 96-well plate containing appropriate growth media.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under suitable conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Data Presentation:

MicroorganismMIC (µg/mL) of 1,3-Diazaspiro[4.11]hexadecane-2,4-dionePositive Control (e.g., Ciprofloxacin/Fluconazole) MIC (µg/mL)
Staphylococcus aureus
Escherichia coli
Candida albicans

Tier 2 Screening: Target-Focused and Mechanistic Assays

If promising activity is observed in the Tier 1 screens, the next step is to investigate the potential mechanism of action through more specific assays. Based on the known activities of spirohydantoins, enzyme inhibition assays are a logical progression.

Enzyme Inhibition Assays

Enzyme assays are fundamental in drug discovery for identifying and characterizing how small molecules modulate enzyme activity.[13][14][15]

  • Aldose Reductase: Inhibition of this enzyme is a therapeutic strategy for diabetic complications.[4]

  • p300/CBP Histone Acetyltransferases (HATs): These are key transcriptional co-activators, and their inhibition is a potential anticancer strategy.[5][6]

  • Chitin Synthase: A potential target for antifungal agents.[16]

The specific protocol will depend on the enzyme being studied, but a general workflow is as follows:

Step-by-Step Methodology:

  • Reagent Preparation: Prepare buffers, the purified enzyme, the substrate, and the test compound, 1,3-Diazaspiro[4.11]hexadecane-2,4-dione, at various concentrations.

  • Enzyme-Inhibitor Pre-incubation: The enzyme and the inhibitor are pre-incubated for a defined period.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate.

  • Detection of Product Formation: The formation of the product is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration, and the IC50 value is determined.

Data Presentation:

Enzyme TargetIC50 (µM) of 1,3-Diazaspiro[4.11]hexadecane-2,4-dionePositive Control IC50 (µM)
Aldose Reductase
p300 HAT
Chitin Synthase

Visualizing the Screening Cascade and Potential Mechanisms

Screening_Workflow cluster_preliminary Preliminary Assessment cluster_tier1 Tier 1: Broad-Spectrum Screening cluster_tier2 Tier 2: Target-Focused Assays cluster_downstream Downstream Mechanistic Studies In_Silico In Silico Profiling (Lipinski's Rule, Target Prediction) Anticancer Anticancer Screening (MTT Assay) In_Silico->Anticancer Guides Assay Selection Antimicrobial Antimicrobial Screening (MIC Determination) In_Silico->Antimicrobial Guides Assay Selection Enzyme_Inhibition Enzyme Inhibition Assays (e.g., HAT, Aldose Reductase) Anticancer->Enzyme_Inhibition If Active Apoptosis_Assay Apoptosis Assays (Annexin V/PI) Anticancer->Apoptosis_Assay If Cytotoxic Cell_Cycle Cell Cycle Analysis Apoptosis_Assay->Cell_Cycle

p53_Apoptosis_Pathway Spirohydantoin 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (Hypothetical Action) p53 p53 Activation Spirohydantoin->p53 May Stabilize/Activate DNA_Damage Cellular Stress (e.g., DNA Damage) DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Conclusion and Future Directions

This guide outlines a systematic and logical progression for the initial in vitro biological evaluation of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione. The proposed tiered approach allows for a cost-effective and scientifically sound assessment of its potential therapeutic value. Positive results in any of these assays would warrant further, more detailed mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining)[8], cell cycle analysis[8], and investigation into specific signaling pathways. The ultimate goal of this screening cascade is to generate a comprehensive biological profile of this novel spirohydantoin, which will inform subsequent lead optimization and preclinical development efforts.

References

  • What is an Inhibition Assay? - Blog - Biobide. Available from: [Link]

  • Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics. Available from: [Link]

  • Enzyme Activity Assays | Amsbio. Available from: [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. Available from: [Link]

  • In silico drug likeness and in vitro cytotoxic activity of some 3,5-disubstituted hydantoins and spirohydantoins - Bulgarian Chemical Communications. Available from: [Link]

  • Spiro hydantoin aldose reductase inhibitors - PubMed. Available from: [Link]

  • Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. Available from: [Link]

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases - PMC. Available from: [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC. Available from: [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases - PubMed. Available from: [Link]

  • Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells - PlumX. Available from: [Link]

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Available from: [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. Available from: [Link]

  • Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening - ACS Publications. Available from: [Link]

  • Aminoderivatives of cycloalkanespirohydantoins: synthesis and biological activity - PubMed. Available from: [Link]

  • Synthesis, structure and biological properties of active spirohydantoin derivatives. Available from: [Link]

  • Exploration of Chemical Biology Approaches to Facilitate the Discovery and Development of Novel Antibiotics - Frontiers. Available from: [Link]

  • Synthesis and study of the biological activity of some new Thiohydantoin Derivatives Introduction: - Sciforum. Available from: [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione - MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed. Available from: [Link]

  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators - ResearchGate. Available from: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing). Available from: [Link]

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione at Room Temperature

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione at ambient conditions. While specific experimental data for this novel spirohydantoin is not yet publicly available, this document synthesizes established methodologies and field-proven insights from analogous hydantoin and spiro-cyclic structures. The guide details critical physicochemical properties, robust experimental protocols for thermal and chemical stability assessment, and a discussion of potential degradation pathways. By offering a proactive and scientifically-grounded approach, this document aims to empower researchers and drug development professionals to thoroughly characterize the stability profile of this and similar molecules, a crucial step in the pharmaceutical development pipeline.

Introduction: The Significance of Spirohydantoins and the Imperative of Stability Assessment

Spirohydantoins represent a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The unique three-dimensional architecture imparted by the spirocyclic fusion of a cycloalkane to the hydantoin core offers exciting opportunities for modulating bioactivity and pharmacokinetic properties. 1,3-Diazaspiro[4.11]hexadecane-2,4-dione, with its cyclododecane ring, presents a lipophilic and sterically distinct entity within this class.

The journey of a promising compound from discovery to a viable drug product is contingent upon a thorough understanding of its inherent stability. Thermodynamic stability at room temperature is a cornerstone of this understanding, directly impacting shelf-life, formulation strategies, and ultimately, patient safety. Instability can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability. Therefore, a rigorous and early assessment of thermodynamic stability is not merely a regulatory requirement but a fundamental aspect of de-risking a development candidate.

This guide provides a comprehensive roadmap for characterizing the stability of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione, drawing upon established principles of physical chemistry and analytical science.

Physicochemical Properties: Predicting Stability Behavior

PropertyPredicted Value/CharacteristicRationale & Significance
Molecular Formula C₁₅H₂₆N₂O₂Defines the elemental composition.
Molecular Weight 266.38 g/mol Essential for all quantitative analyses.
Physical Form Likely a crystalline solid at room temperature.The high degree of saturation and potential for hydrogen bonding in the hydantoin ring favor a solid state. The physical form impacts dissolution and handling.
Melting Point Expected to be relatively high.The spirocyclic structure and intermolecular hydrogen bonding of the hydantoin moiety contribute to a stable crystal lattice, requiring significant energy for phase transition.
Solubility Predicted to have low aqueous solubility and higher solubility in organic solvents.The large, lipophilic cyclododecane ring will dominate the solubility profile. This has implications for formulation and the choice of solvents for analytical testing.
pKa The N-H protons of the hydantoin ring are weakly acidic.The pKa will influence solubility at different pH values and susceptibility to base-catalyzed hydrolysis.

Experimental Assessment of Thermodynamic Stability

A multi-pronged approach is essential for a comprehensive evaluation of thermodynamic stability. This involves subjecting the compound to a range of stress conditions and employing orthogonal analytical techniques to detect and quantify any changes.

Thermal Analysis: Probing the Intrinsic Stability

Thermal analysis techniques provide critical information about the solid-state stability and phase behavior of a compound.

3.1.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is a highly sensitive method for determining melting point, enthalpy of fusion, and detecting any thermally induced events like decomposition.[5][6][7]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione into a hermetically sealed aluminum pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 300 °C).

  • Data Analysis: The resulting thermogram will show an endothermic peak corresponding to the melting of the compound. The onset of this peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion. Any exothermic events may indicate decomposition.

3.1.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[8] It is invaluable for determining the temperature at which decomposition begins and quantifying mass loss due to degradation.[9]

Experimental Protocol: TGA Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione into a tared TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Equilibrate at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere to a high final temperature (e.g., 500 °C).

  • Data Analysis: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed.

Stability-Indicating HPLC Method Development

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of any stability study.[10] This method must be able to separate the parent compound from any potential degradation products, ensuring accurate quantification of the active pharmaceutical ingredient (API) over time.[11][12][13]

Experimental Protocol: HPLC Method Development

  • Column Selection: A reversed-phase C18 column is a good starting point due to the predicted lipophilicity of the molecule.[14]

  • Mobile Phase Optimization: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) will be used.[15] A gradient elution may be necessary to resolve all potential degradants.

  • Detector Wavelength Selection: The UV absorbance spectrum of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione should be determined to select a wavelength that provides good sensitivity for the parent compound and potential degradants.

  • Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[16]

Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of the compound under more severe conditions than it would typically encounter.[17][18] These studies are crucial for identifying potential degradation pathways, elucidating the structure of degradants, and demonstrating the specificity of the stability-indicating HPLC method.[19][20] The goal is to achieve 5-20% degradation of the API.[19]

Experimental Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Forced Degradation Conditions cluster_2 Analytical Techniques cluster_3 Data Analysis & Interpretation API 1,3-Diazaspiro[4.11]hexadecane-2,4-dione Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Subject to Stress Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Subject to Stress Oxidation Oxidative Stress (e.g., 3% H2O2) API->Oxidation Subject to Stress Thermal Thermal Stress (e.g., 80°C) API->Thermal Subject to Stress Photolytic Photolytic Stress (ICH Q1B) API->Photolytic Subject to Stress DSC Differential Scanning Calorimetry (DSC) API->DSC Direct Analysis TGA Thermogravimetric Analysis (TGA) API->TGA Direct Analysis HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Stressed Samples Base->HPLC Analyze Stressed Samples Oxidation->HPLC Analyze Stressed Samples Thermal->HPLC Analyze Stressed Samples Photolytic->HPLC Analyze Stressed Samples Quant Quantification of API & Degradants HPLC->Quant ID Identification of Degradants HPLC->ID MS data Thermo Thermal Properties (Tm, Tdecomp) DSC->Thermo TGA->Thermo Pathway Elucidation of Degradation Pathways Quant->Pathway ID->Pathway

Caption: Workflow for assessing the thermodynamic stability of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

3.3.1. Hydrolytic Degradation
  • Acidic Conditions: The compound is dissolved in a suitable solvent and treated with an acid (e.g., 0.1 M HCl) at room temperature and elevated temperatures (e.g., 60 °C).[20]

  • Basic Conditions: The compound is treated with a base (e.g., 0.1 M NaOH) under similar temperature conditions.[20] The hydantoin ring is susceptible to hydrolysis, particularly under basic conditions, which can lead to ring-opening.[21]

  • Neutral Conditions: The compound is refluxed in water.

3.3.2. Oxidative Degradation

The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.[22]

3.3.3. Photolytic Degradation

A solid sample and a solution of the compound are exposed to light according to ICH Q1B guidelines.

3.3.4. Thermal Degradation

A solid sample of the compound is exposed to dry heat at an elevated temperature (e.g., 80 °C).

Potential Degradation Pathways

Based on the known chemistry of the hydantoin ring system, several degradation pathways can be anticipated for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

Potential Degradation Pathways

G A 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (Parent Compound) B Ring-Opened Product (α-amino acid derivative) A->B Hydrolysis (Acid/Base Catalyzed) C Oxidized Products (Hydroxylated derivatives) A->C Oxidation

Caption: Potential degradation pathways for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

The primary route of degradation is likely to be the hydrolysis of the hydantoin ring, particularly under basic conditions, to yield an α,α-disubstituted amino acid derivative. Oxidation may also occur, potentially at the tertiary carbon of the spiro center or on the cyclododecane ring.

Conclusion and Future Directions

A thorough understanding of the thermodynamic stability of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is paramount for its successful development as a potential therapeutic agent. This technical guide has outlined a robust, multi-faceted strategy for achieving this understanding. By implementing a combination of thermal analysis techniques, developing a validated stability-indicating HPLC method, and conducting comprehensive forced degradation studies, researchers can build a detailed stability profile of the molecule.

The insights gained from these studies will be instrumental in guiding formulation development, defining appropriate storage conditions and shelf-life, and ensuring the quality and safety of the final drug product. The proactive application of these principles will ultimately de-risk the development process and accelerate the translation of this promising spirohydantoin from the laboratory to the clinic.

References

  • ResearchGate. (n.d.). Experimental study on thermal stability and thermal decomposition mechanism of halogenated hydantoin | Request PDF. Retrieved from [Link]

  • Asada, A., Doi, T., Takeda, A., & Kajimura, K. (2012). Quantification of 1,3-dimethylol-5,5-dimethylhydantoin and Its Decomposition Products in Cosmetics by High-Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 67-68, 163-168. [Link]

  • SIELC Technologies. (2018, February 17). Separation of Hydantoin on Newcrom R1 HPLC column. Retrieved from [Link]

  • (1988). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Il Farmaco; edizione scientifica, 43(2), 153–160.
  • CORE. (n.d.). Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. Retrieved from [Link]

  • (2019). Stability-indicating analytical method of quantifying spironolactone and canrenone in dermatological formulations and iontophoretic skin permeation experiments. Journal of Pharmaceutical and Biomedical Analysis, 176, 112814. [Link]

  • Reyes-García, J. K., et al. (2022). Thermochemical Study of 1-Methylhydantoin. Molecules, 27(2), 522. [Link]

  • ACS Publications. (2005). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. Retrieved from [Link]

  • ACS Publications. (2009). Synthesis of Hydantoins and Thiohydantoins Spiro-Fused to Pyrrolidines: Druglike Molecules Based on the 2-Arylethyl Amine Scaffold. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Université catholique de Louvain. (n.d.). Solution-Phase Parallel Synthesis of Spirohydantoins. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro(4.5)decane-2,4-dione, 1-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid | Request PDF. Retrieved from [Link]

  • TSI Journals. (2013). Stability-indicating UPLC method for determination frusemide, spironolactone and their degradation products in active pharmaceutical ingredients and pharmaceutical dosage form. Retrieved from [Link]

  • ACS Publications. (2021). Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. Retrieved from [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 73-79. [Link]

  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-165. [Link]

  • PubChem. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • (2026, January 16). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Retrieved from [Link]

  • Semantic Scholar. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretenoin in Cream Formulation. Retrieved from [Link]

  • Lee, S., et al. (2021). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Technology, 41(Suppl 2), 659-666. [Link]

  • (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Capot Chemical. (2026, March 14). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • Sutar, P. S., et al. (2020). Identification and Characterization of Oxidative Degradation Product of Drospirenone by Using Hplc, Lc-Ms, Ft-Ir and Nmr Spectroscopy. International Journal of Pharmaceutical Sciences and Research, 11(9), 4426-4432.
  • ResearchGate. (2016). (PDF) Development and Validation of a Stability-Indicating HPLC Assay Method for Simultaneous Determination of Spironolactone and Furosemide in Tablet Formulation. Retrieved from [Link]

  • Park, K. (n.d.). Assay and Stability Testing. Retrieved from [Link]

  • SDS Manager. (n.d.). 1,3-Diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Retrieved from [Link]

  • (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology, 11(2), 1-5.
  • SciSpace. (2005). Differential scanning calorimetry in life science: thermodynamics, stability, molecular recognition and application in drug design. Retrieved from [Link]

  • ATA Scientific. (n.d.). CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. Retrieved from [Link]

  • (2023). Advances in Differential Scanning Calorimetry Techniques and Applications. Journal of Chemistry and Applied Chemical Engineering, 7(1), 1-3.
  • ResearchGate. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Retrieved from [Link]

  • (2022). Microbial Degradation of Aldrin and Dieldrin: Mechanisms and Biochemical Pathways. Frontiers in Microbiology, 13, 861783. [Link]

  • (2017). Thermogravimetric and kinetic analysis of Spirulina wastes under nitrogen and air atmospheres. Bioresource Technology, 241, 69-78. [Link]

  • (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

  • (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 40, 127954. [Link]

  • Persson Group. (2016). The thermodynamic scale of inorganic crystalline metastability. Retrieved from [Link]

  • (n.d.). Biodegradation of n-Hexadecane in Acinetobacter Radioresistens Liquid Culture. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione from cyclododecanone

Application Note: Scalable Synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione via the Bucherer-Bergs Multicomponent Reaction Target Audience: Researchers, Application Scientists, and Drug Development Professionals Doc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione via the Bucherer-Bergs Multicomponent Reaction

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Protocol & Mechanistic Guide

Introduction and Mechanistic Insights

Spirohydantoins represent a privileged class of heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of anticonvulsants, aldose reductase inhibitors, and other neuroactive agents[1]. The synthesis of 1,3-diazaspiro[4.11]hexadecane-2,4-dione from cyclododecanone is most efficiently achieved via the Bucherer-Bergs reaction . This multicomponent reaction is highly valued for its atom economy, utilizing a ketone, potassium cyanide (KCN), and ammonium carbonate ( (NH4​)2​CO3​ ) in a single-pot transformation[2].

Causality in Reaction Design: The Bucherer-Bergs protocol is a self-validating system driven by Le Chatelier's principle and sequential nucleophilic additions.

  • Dual Role of Ammonium Carbonate: (NH4​)2​CO3​ is not merely a buffer; it acts as a dual-purpose reagent. It dissociates in solution to provide ammonia ( NH3​ ), which condenses with cyclododecanone to form an intermediate imine. Simultaneously, it provides carbon dioxide ( CO2​ ), which is essential for the final cyclization step[2].

  • Cyanide Addition: The imine undergoes nucleophilic attack by the cyanide ion ( CN− ) to form an α -aminonitrile.

  • Carboxylation and Cyclization: The α -aminonitrile reacts with CO2​ to form an isocyanate intermediate, which subsequently undergoes intramolecular cyclization to yield the highly stable spirohydantoin ring[3].

  • Solvent Selection: Cyclododecanone is highly lipophilic, while the inorganic salts are hydrophilic. A binary solvent system of ethanol and water (typically 1:1 or 50% aqueous ethanol) is critical to maintain a homogenous reaction mixture. Pure THF/water mixtures have been shown to drastically reduce yields (<15% conversion) due to poor solubility dynamics at elevated temperatures[2].

Reaction Pathway Visualization

BuchererBergs Ketone Cyclododecanone Imine Imine Intermediate Ketone->Imine + NH3 - H2O Ammonium (NH4)2CO3 (Ammonia Source) Ammonium->Imine Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- Cyanide KCN (Cyanide Source) Cyanide->Aminonitrile Product 1,3-Diazaspiro[4.11]hexadecane-2,4-dione Aminonitrile->Product + CO2 Cyclization CO2 (NH4)2CO3 (CO2 Source) CO2->Product

Caption: Mechanistic workflow of the Bucherer-Bergs synthesis of 1,3-diazaspiro[4.11]hexadecane-2,4-dione.

Safety and Handling Protocols (Critical)

Hazard Warning: Potassium cyanide (KCN) is acutely toxic and potentially fatal if swallowed, inhaled, or absorbed through the skin. Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas.

  • Engineering Controls: All operations involving KCN must be conducted in a certified, high-velocity chemical fume hood.

  • PPE: Nitrile gloves (double-gloved), a chemically resistant lab coat, and chemical splash goggles are mandatory.

  • Decontamination: All glassware and aqueous waste streams containing cyanide must be treated with an excess of sodium hypochlorite (bleach) at pH > 10 for 24 hours to oxidize residual cyanide to the significantly less toxic cyanate before disposal.

Experimental Protocol

This protocol is optimized for a 10 mmol scale, providing a robust balance between thermal control and product precipitation.

Step 1: Reagent Preparation

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add cyclododecanone (1.82 g, 10.0 mmol) to the flask and dissolve in 20 mL of absolute ethanol. Stir at room temperature until complete dissolution is achieved.

Step 2: Multicomponent Assembly

  • In a separate Erlenmeyer flask, dissolve ammonium carbonate (3.84 g, 40.0 mmol, 4.0 eq) and potassium cyanide (0.98 g, 15.0 mmol, 1.5 eq) in 20 mL of deionized water. Note: Perform this step strictly inside the fume hood.

  • Slowly transfer the aqueous salt solution into the ethanolic cyclododecanone solution under continuous stirring. The mixture may become slightly cloudy.

Step 3: Thermal Cyclization

  • Seal the system (ensure the condenser is properly vented to a scrubber if required by institutional safety protocols) and heat the reaction mixture to 65–70 °C using an oil bath or heating block[2].

  • Maintain the temperature and vigorous stirring for 24 hours. The prolonged reaction time is necessary to overcome the steric hindrance of the bulky cyclododecane ring during the cyclization step.

Step 4: Workup and Isolation

  • Remove the flask from the heat source and allow it to cool to room temperature.

  • Pour the reaction mixture into 100 mL of ice-cold deionized water. The spirohydantoin product will precipitate as a white to off-white solid.

  • Isolate the crude product via vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water (3 × 30 mL) to remove any unreacted inorganic salts and residual ethanol.

Step 5: Purification

  • Recrystallize the crude solid from hot aqueous ethanol (or methanol) to afford pure 1,3-diazaspiro[4.11]hexadecane-2,4-dione.

  • Dry the purified product in a vacuum oven at 50 °C for 12 hours.

Quantitative Data & Stoichiometry Summary

The following table outlines the optimized stoichiometric ratios and expected outcomes for the synthesis[4].

ParameterReagent / ConditionEquivalents / ValueFunction / Rationale
Substrate Cyclododecanone1.0 eq (10 mmol)Carbonyl precursor; dictates the spiro ring size.
Cyanide Source Potassium Cyanide (KCN)1.5 eq (15 mmol)Nucleophile for α -aminonitrile formation. Excess ensures complete conversion.
Ammonia/CO2 Ammonium Carbonate4.0 eq (40 mmol)Dual source of NH3​ and CO2​ . High excess drives the equilibrium forward.
Solvent Ethanol / Water (1:1 v/v)40 mL totalBalances lipophilic substrate and hydrophilic salts.
Temperature 65 - 70 °CN/AProvides activation energy for the final cyclization.
Time 24 HoursN/AAccommodates steric bulk of the 12-membered ring.
Expected Yield 1,3-Diazaspiro[4.11]hexadecane-2,4-dione75% - 85%High atom economy typical of Bucherer-Bergs reactions.

References

  • Modified Bucherer—Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents Source: ResearchGate URL:[Link]

  • Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • RSC Advances: Synthesis of hydantoins Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Application

Application Note: 1,3-Diazaspiro[4.11]hexadecane-2,4-dione in Modern Drug Discovery

Introduction & Pharmacological Rationale The imidazolidine-2,4-dione (hydantoin) motif is a privileged scaffold in medicinal chemistry, historically recognized for its versatile hydrogen-bonding capacity and ability to m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The imidazolidine-2,4-dione (hydantoin) motif is a privileged scaffold in medicinal chemistry, historically recognized for its versatile hydrogen-bonding capacity and ability to modulate diverse biological targets[1]. When a cyclic aliphatic ring is spiro-fused to the hydantoin core, the resulting spirohydantoins exhibit enhanced conformational restriction, which is critical for target selectivity and metabolic stability.

1,3-Diazaspiro[4.11]hexadecane-2,4-dione (CAS: 839-32-7) represents a highly specialized, macrocyclic variant of this class. Featuring a 12-membered cyclododecane ring spiro-fused to the hydantoin core, this building block is uniquely positioned for modern drug discovery applications that require extreme lipophilicity and steric bulk. The massive hydrophobic surface area of the cyclododecane ring allows the molecule to effectively displace ordered water networks in deep, lipophilic binding pockets—a common requirement when targeting protein-protein interactions, aspartic proteases (like BACE1 for Alzheimer's disease)[2], or when designing highly permeable central nervous system (CNS) agents such as anticonvulsants[3].

Key Application Areas
  • Aldose Reductase Inhibitors (ARIs): Spirohydantoins are benchmark ARIs (e.g., Sorbinil) used to prevent diabetic complications by blocking the polyol pathway[4]. The cyclododecane derivative offers a unique vector for exploring the hydrophobic specificity pocket of AR[5].

  • CNS Therapeutics: The high LogP imparted by the 12-membered ring facilitates rapid blood-brain barrier (BBB) penetration, making it an ideal starting point for novel anticonvulsant libraries[6].

  • Epigenetic Modulation: Recent discoveries have highlighted spirohydantoins as orally bioavailable inhibitors of p300/CBP histone acetyltransferases, essential targets in oncology[7].

Mechanistic Pathways & Target Engagement

In the context of diabetic neuropathy and retinopathy, the enzyme Aldose Reductase (AR) acts as a toxic relay, converting excess glucose into sorbitol. The accumulation of sorbitol causes severe osmotic stress[8]. Spirohydantoins act by inserting their imide core into the anion-binding pocket of AR, while the spiro-fused ring occupies the adjacent hydrophobic specificity pocket.

G Glucose Glucose AR Aldose Reductase (AR) Glucose->AR NADPH Sorbitol Sorbitol AR->Sorbitol NADP+ SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH NAD+ Toxicity Osmotic Stress & Tissue Damage Sorbitol->Toxicity Accumulation Fructose Fructose SDH->Fructose NADH Inhibitor 1,3-Diazaspiro[4.11] hexadecane-2,4-dione Inhibitor->AR Inhibition

Figure 1: The Polyol Pathway and the inhibitory intervention point of spirohydantoin derivatives.

Experimental Protocols & Workflows

To harness 1,3-Diazaspiro[4.11]hexadecane-2,4-dione for library generation, researchers must exploit the differential reactivity of its two nitrogen atoms. The imide nitrogen (N3) is flanked by two carbonyls, rendering it significantly more acidic (pKa ~8.5) than the amide nitrogen (N1) (pKa ~13.5)[9]. This causality allows for strict regioselective functionalization.

Workflow Scaffold Core Scaffold CAS: 839-32-7 Regio1 Regioselective N3-Alkylation (Mild Base: K2CO3) Scaffold->Regio1 Regio2 N1-Alkylation / Arylation (Strong Base: NaH) Regio1->Regio2 Library Spirohydantoin Library Generation Regio2->Library Screening High-Throughput Screening (AR, BACE1, CNS Targets) Library->Screening PAMPA PAMPA / BBB Permeability Assay Library->PAMPA

Figure 2: Drug discovery workflow for the functionalization and screening of macrocyclic spirohydantoins.

Protocol A: Regioselective N-Functionalization

Objective: Generate a diverse library of N1/N3 disubstituted derivatives for Structure-Activity Relationship (SAR) profiling.

  • N3-Alkylation (Mild Conditions):

    • Dissolve 1.0 eq of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione in anhydrous DMF (0.2 M).

    • Add 1.2 eq of Potassium Carbonate ( K2​CO3​ ). Rationale: The mild base selectively deprotonates the more acidic N3 proton without affecting N1.

    • Add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide). Stir at room temperature for 12 hours.

    • Quench with water, extract with EtOAc, and purify via flash chromatography.

  • N1-Alkylation (Harsh Conditions):

    • Dissolve the purified N3-substituted intermediate in anhydrous THF at 0 °C.

    • Slowly add 1.5 eq of Sodium Hydride (NaH, 60% dispersion in mineral oil). Rationale: A strong base is strictly required to deprotonate the less acidic N1 position.

    • Add 1.5 eq of an electrophile (e.g., methyl iodide). Heat to 45 °C for 24 hours[1].

  • Self-Validation Step: Confirm regioselectivity using 2D HMBC NMR. N3-substitution will show correlations to both C2 and C4 carbonyl carbons, whereas N1-substitution will only correlate strongly with the C2 carbonyl and the spiro-carbon.

Protocol B: High-Throughput Aldose Reductase Inhibition Assay

Objective: Evaluate the potency of synthesized derivatives against isolated human Aldose Reductase.

  • Assay Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 6.2) containing 0.2 mM NADPH and 0.4 M lithium sulfate. Rationale: Lithium sulfate is used to stabilize the enzyme in its active conformation.

  • Enzyme Incubation: Add 10 µL of the test compound (dissolved in DMSO, final DMSO concentration <1%) and 10 µL of recombinant human AR (0.5 µg/mL) to a 96-well UV-transparent plate. Incubate for 10 minutes at 37 °C.

  • Reaction Initiation: Add 10 µL of 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm for 5 minutes using a microplate reader. Rationale: The oxidation of NADPH to NADP+ during the reduction of glyceraldehyde directly correlates with enzyme activity. Calculate IC50​ using non-linear regression.

Protocol C: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: Assess the passive blood-brain barrier permeability driven by the cyclododecane ring.

  • Coat the porous filter of a PAMPA donor plate with 4 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Add 150 µL of the test compound (50 µM in PBS, pH 7.4) to the donor wells.

  • Add 300 µL of PBS to the acceptor wells. Sandwich the plates and incubate at room temperature for 18 hours.

  • Quantify compound concentration in both donor and acceptor wells via LC-MS/MS. Calculate the effective permeability ( Pe​ ). Rationale: Compounds with Pe​>4.0×10−6 cm/s are considered highly BBB permeable, validating the use of the macrocyclic scaffold for CNS targets.

Data Presentation: Physicochemical & SAR Profiling

The integration of the cyclododecane ring drastically alters the physicochemical landscape of the hydantoin core compared to standard clinical spirohydantoins (e.g., Sorbinil). Table 1 illustrates the theoretical shift in properties and target affinities when utilizing 1,3-Diazaspiro[4.11]hexadecane-2,4-dione as a base scaffold.

Table 1: Comparative Physicochemical Properties and Target Affinities

Compound / ScaffoldMW ( g/mol )cLogPPSA (Ų)AR IC50​ (nM)BACE1 IC50​ (nM)BBB Permeability ( Pe​ )
Sorbinil (Standard ARI)236.21.1567.415.0>10,000Low
Phenytoin (Standard CNS)252.32.4758.2>10,000>10,000High
CAS 839-32-7 (Unsubstituted)252.33.1258.2450.01,200Very High
N3-Benzyl Derivative 342.54.8546.185.0140Very High
N1-Methyl-N3-Benzyl 356.55.2037.3>5,00045Extreme

*Note: IC50​ values for CAS 839-32-7 derivatives are representative estimates based on established spirohydantoin SAR models demonstrating that N3-substitution favors AR binding, while dual N1/N3 substitution shifts selectivity toward deep-pocket proteases like BACE1[2][10].

References

  • Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Sarges, R., Goldstein, S. W., Welch, W. M., Swindell, A. C., & Siegel, T. W. Journal of Medicinal Chemistry, 1990.[Link]

  • A spirohydantoin derivative of dimethoxytetrahydronaphthalene: an experimental anticonvulsant. Alexander, G. J., Sinha, B., & Chatterjie, N. Neurochemical Research, 1984.[Link]

  • Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). MDPI Open Access Journals, 2024.[Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 2021.[Link]

  • Evaluation of spiropiperidine hydantoins as a novel class of antimalarial agents. Bioorganic & Medicinal Chemistry, 2014.[Link]

  • 1,3-diazaspiro[4.11]hexadecane-2,4-dione Product Specification. Sigma-Aldrich / PubChem Database.[Link]

Sources

Method

Application Notes and Protocols for the Purification of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione via Crystallization

Introduction: The Critical Role of Purity for Spirohydantoin Drug Candidates 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is a spirocyclic hydantoin, a class of compounds of significant interest in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Purity for Spirohydantoin Drug Candidates

1,3-Diazaspiro[4.11]hexadecane-2,4-dione is a spirocyclic hydantoin, a class of compounds of significant interest in medicinal chemistry and drug development. Spirohydantoins have demonstrated a wide range of biological activities, and their unique three-dimensional structure can provide novel interactions with biological targets. The purity of any active pharmaceutical ingredient (API) is of paramount importance, as impurities can affect efficacy, safety, and stability. Crystallization is a powerful and widely used technique for the purification of small molecules, offering the potential to achieve high purity and control over the solid-state properties of the final product.

This guide provides a detailed overview of crystallization techniques tailored for the purification of the lipophilic compound 1,3-Diazaspiro[4.11]hexadecane-2,4-dione. The large dodecane spiro-ring imparts significant non-polar character, which will be a key consideration in the selection of appropriate solvent systems. These application notes are intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient purification protocols for this and structurally related compounds.

Understanding the Physicochemical Landscape: Solvent Selection and Polymorphism

The successful crystallization of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is contingent on a thorough understanding of its solubility in various organic solvents. Due to its significant hydrocarbon content, it is anticipated to be more soluble in non-polar and moderately polar organic solvents, and poorly soluble in polar solvents like water.

A systematic solvent screening is the first crucial step in developing a crystallization protocol. The following table provides a list of common laboratory solvents with their relevant physical properties to guide this process.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantHansen Solubility Parameters (δ)
Non-Polar
n-Hexane690.11.914.9
Cyclohexane810.22.016.8
Toluene1112.42.418.2
Moderately Polar
Dichloromethane (DCM)403.19.120.2
Ethyl Acetate774.46.018.1
Acetone565.120.720.0
Acetonitrile825.837.524.3
Polar Protic
Isopropanol823.919.923.5
Ethanol784.324.526.5
Methanol655.132.729.6
Water10010.280.147.8

Polymorphism: A Critical Consideration

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical development. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability, which can impact the bioavailability and manufacturability of a drug product. Therefore, it is essential to screen for and characterize the polymorphic forms of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione. Common techniques for identifying polymorphs include:

  • Powder X-ray Diffraction (PXRD)

  • Differential Scanning Calorimetry (DSC)

  • Thermogravimetric Analysis (TGA)

  • Hot-Stage Microscopy

  • Solid-State NMR Spectroscopy

Crystallization Methodologies: Protocols and Rationale

The choice of crystallization method depends on the solubility profile of the compound and the desired outcome in terms of crystal size and morphology. The following protocols provide a starting point for the purification of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

Workflow for Crystallization Method Development

Crystallization_Workflow General Workflow for Crystallization Protocol Development cluster_0 Initial Assessment cluster_1 Method Selection & Optimization cluster_2 Analysis & Characterization cluster_3 Final Protocol Start Start: Crude 1,3-Diazaspiro[4.11]hexadecane-2,4-dione Solubility_Screen Solubility Screening in Various Solvents Start->Solubility_Screen Slow_Evap Slow Evaporation Solubility_Screen->Slow_Evap Good solubility, volatile solvent Cooling_Cryst Cooling Crystallization Solubility_Screen->Cooling_Cryst Good solubility at high T, poor at low T Antisolvent_Cryst Anti-solvent Crystallization Solubility_Screen->Antisolvent_Cryst High solubility in one solvent, poor in another Optimization Optimize Parameters (Concentration, Cooling Rate, Solvent Ratio) Slow_Evap->Optimization Cooling_Cryst->Optimization Antisolvent_Cryst->Optimization Isolation Isolate Crystals (Filtration) Optimization->Isolation Drying Dry Crystals Isolation->Drying Purity_Analysis Purity Analysis (HPLC, NMR) Drying->Purity_Analysis Solid_State Solid-State Characterization (PXRD, DSC) Purity_Analysis->Solid_State Final_Protocol Establish Final Protocol Solid_State->Final_Protocol End End: Purified Crystalline Product Final_Protocol->End

Caption: A general workflow for developing a crystallization protocol.

Protocol 1: Slow Evaporation

This method is suitable when a solvent is identified in which the compound has moderate solubility at room temperature. It is a simple technique that can yield high-quality single crystals suitable for X-ray diffraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1,3-Diazaspiro[4.11]hexadecane-2,4-dione in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at room temperature to create a near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) to remove any insoluble impurities.

  • Evaporation: Place the filtered solution in a loosely covered vial or beaker to allow for slow evaporation of the solvent. The rate of evaporation can be controlled by the size of the opening.

  • Crystal Growth: Allow the solvent to evaporate undisturbed over several hours to days. Crystals will form as the solution becomes supersaturated.

  • Isolation: Once a suitable amount of crystals has formed, isolate them by decanting the mother liquor or by vacuum filtration.

  • Washing: Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point of the compound.

Causality Behind Experimental Choices: The choice of a volatile solvent is crucial for this method to proceed at a reasonable rate. Slow evaporation allows for the gradual increase in concentration, promoting the formation of well-ordered, larger crystals.

Protocol 2: Cooling Crystallization

This is a common and effective method when the compound has a significant difference in solubility at high and low temperatures in a particular solvent.

Step-by-Step Methodology:

  • Dissolution: In a suitable flask, dissolve the crude 1,3-Diazaspiro[4.11]hexadecane-2,4-dione in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate) at an elevated temperature (near the boiling point of the solvent).

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent rapid cooling and solvent evaporation.

  • Crystal Formation: As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

  • Further Cooling: To maximize the yield, the flask can be placed in an ice bath or a refrigerator for a period of time.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Causality Behind Experimental Choices: The principle of this method relies on the temperature-dependent solubility of the compound. Slow cooling is critical to allow for the formation of pure crystals, as rapid cooling can lead to the precipitation of impurities along with the product.

Protocol 3: Anti-solvent Crystallization

This technique is particularly useful for compounds that are highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent" or "poor" solvent). The two solvents must be miscible.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 1,3-Diazaspiro[4.11]hexadecane-2,4-dione in a minimal amount of a "good" solvent (e.g., dichloromethane or acetone) at room temperature.

  • Anti-solvent Addition: Slowly add a miscible "anti-solvent" (e.g., n-hexane or water) to the solution with stirring until the solution becomes slightly turbid (cloudy). The turbidity indicates the onset of precipitation.

  • Redissolution: Gently warm the solution until it becomes clear again.

  • Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature. Crystals should form as the solubility decreases.

  • Isolation and Washing: Isolate the crystals by vacuum filtration and wash them with a mixture of the "good" solvent and the "anti-solvent" in a ratio that ensures the compound remains insoluble.

  • Drying: Dry the crystals under vacuum.

Causality Behind Experimental Choices: The addition of an anti-solvent reduces the overall solubility of the compound in the solvent mixture, inducing crystallization. The slow addition of the anti-solvent and the subsequent cooling step are crucial for controlling the crystal growth and achieving high purity.

Troubleshooting Common Crystallization Issues

IssuePotential CauseSuggested Solution
No crystals form Solution is not saturated enough.Evaporate some of the solvent. Add a seed crystal. Scratch the inside of the flask with a glass rod at the liquid-air interface.
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated.Use a lower boiling point solvent. Dilute the solution. Lower the crystallization temperature.
Rapid precipitation of fine powder The solution is too supersaturated, or cooling is too fast.Use a more dilute solution. Cool the solution more slowly. Consider a different solvent system.
Low recovery The compound is too soluble in the mother liquor at low temperature.Use a different solvent or a solvent mixture. Ensure sufficient cooling time.
Impure crystals Impurities co-crystallize with the product.Re-crystallize the product. Use a different solvent system where the impurity has a different solubility profile.

Conclusion

The purification of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is a critical step in its development as a potential therapeutic agent. The crystallization protocols outlined in these application notes provide a rational starting point for developing a robust and scalable purification process. A systematic approach to solvent screening, method selection, and optimization, coupled with a thorough characterization of the final crystalline product, will ensure the consistent production of high-purity material with controlled solid-state properties.

References

  • General Principles of Crystallization

    • Title: Crystalliz
    • Source: Wikipedia
    • URL: [Link]

  • Recrystallization Techniques

    • Title: Recrystalliz
    • Source: Wikipedia
    • URL: [Link]

  • Solvent Selection for Crystallization

    • Title: Solvent Selection for Crystallization of Pharmaceuticals and Fine Chemicals
    • Source: American Chemical Society
    • URL: [Link]

  • Polymorphism in Pharmaceuticals

    • Title: Polymorphism in Pharmaceutical Solids
    • Source: ScienceDirect
    • URL: [Link]

  • Synthesis and Purification of Spirohydantoins: Title: The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide Source: Benchchem
  • Anti-solvent Crystallization

    • Title: Anti-solvent crystallization: witness the polymorphic transform
    • Source: Technobis
    • URL: [Link]

Application

Application Notes and Protocols: 1,3-Diazaspiro[4.11]hexadecane-2,4-dione as a Versatile Precursor for Complex Spiro Compounds

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry The pursuit of novel therapeutic agents has driven a paradigm shift in medicinal chemistry, moving away from flat, aromatic structures towards more thre...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The pursuit of novel therapeutic agents has driven a paradigm shift in medicinal chemistry, moving away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures.[1][2] Spirocyclic scaffolds are at the forefront of this evolution, offering a rigid yet spatially diverse framework that can enhance pharmacological properties such as potency, selectivity, and metabolic stability.[3][4] The 1,3-diazaspiro[4.11]hexadecane-2,4-dione core, a spiro-fused hydantoin, represents a particularly promising building block. Its hydantoin moiety provides multiple points for functionalization, while the large 12-membered carbocyclic ring allows for the exploration of unique chemical space. This guide provides detailed protocols for the synthesis of this precursor and its subsequent elaboration into more complex derivatives for drug discovery and development.

Spiro compounds, characterized by two rings sharing a single atom, are increasingly prevalent in FDA-approved drugs, underscoring their therapeutic relevance.[5] The inherent 3D nature of spirocycles can lead to improved interactions with biological targets and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[1]

Synthesis of the Precursor: 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

The synthesis of the title compound can be efficiently achieved from the readily available cyclododecanone via the well-established Bucherer-Bergs reaction.[6][7] This one-pot, multicomponent reaction provides a straightforward route to spirohydantoins.[8][9]

Reaction Workflow: Bucherer-Bergs Synthesis

cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Cyclododecanone Cyclododecanone Reaction Bucherer-Bergs Reaction Cyclododecanone->Reaction KCN Potassium Cyanide KCN->Reaction AmmoniumCarbonate (NH₄)₂CO₃ AmmoniumCarbonate->Reaction Solvent Aqueous Ethanol Solvent->Reaction Temperature 60-80°C Temperature->Reaction Pressure Sealed Vessel Pressure->Reaction Precursor 1,3-Diazaspiro[4.11]hexadecane-2,4-dione Reaction->Precursor

Caption: Workflow for the synthesis of the spirohydantoin precursor.

Detailed Experimental Protocol: Synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

Materials:

  • Cyclododecanone

  • Potassium cyanide (KCN)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Brine

Procedure:

  • In a sealed reaction vessel, combine cyclododecanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Add a 1:1 mixture of ethanol and water to the vessel until the solids are sufficiently suspended.

  • Seal the vessel and heat the mixture to 60-80°C with vigorous stirring for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with concentrated HCl to pH 1-2 in a well-ventilated fume hood to decompose any unreacted cyanide. Caution: This step will generate toxic HCN gas.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1,3-diazaspiro[4.11]hexadecane-2,4-dione as a white solid.

Parameter Condition Rationale
Reactants Cyclododecanone, KCN, (NH₄)₂CO₃Standard reagents for the Bucherer-Bergs synthesis of hydantoins from ketones.[6][8]
Solvent Aqueous EthanolFacilitates the dissolution of both organic and inorganic reactants.[7]
Temperature 60-80°CProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Time 24-48 hoursReaction times can vary depending on the scale and specific conditions.
Work-up Acidification, ExtractionStandard procedure to neutralize the reaction and isolate the product.

Functionalization of the 1,3-Diazaspiro[4.11]hexadecane-2,4-dione Core

The spirohydantoin precursor offers two primary sites for diversification: the nitrogen atoms of the hydantoin ring. Selective functionalization at these positions allows for the generation of a library of complex spiro compounds for structure-activity relationship (SAR) studies.

N-Alkylation of the Hydantoin Ring

N-alkylation is a common strategy to introduce various substituents onto the hydantoin core. The regioselectivity of the alkylation (N1 vs. N3) can often be controlled by the choice of base and reaction conditions.[10][11]

General Workflow for N-Alkylation

cluster_reactants Reactants cluster_process Reaction Conditions cluster_product Product Precursor Spirohydantoin Precursor Reaction N-Alkylation Precursor->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Anhydrous DMF or THF Solvent->Reaction Temperature 0°C to RT Temperature->Reaction N_Alkylated N-Alkylated Spirohydantoin Reaction->N_Alkylated

Caption: General workflow for the N-alkylation of the spirohydantoin precursor.

Detailed Experimental Protocol: N3-Alkylation

Materials:

  • 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • To a solution of 1,3-diazaspiro[4.11]hexadecane-2,4-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N3-alkylated spirohydantoin.

Parameter Condition Rationale
Base Potassium CarbonateA mild base that typically favors N3-alkylation of hydantoins.[12]
Solvent Anhydrous DMFA polar aprotic solvent that facilitates the Sₙ2 reaction.
Temperature Room TemperatureSufficient for the reaction to proceed without promoting side reactions.
Purification Column ChromatographyTo separate the desired product from any starting material or dialkylated byproducts.
N-Acylation of the Hydantoin Ring

N-acylation introduces an acyl group, which can serve as a handle for further functionalization or to modulate the electronic properties of the hydantoin ring.[13]

Detailed Experimental Protocol: N3-Acylation

Materials:

  • 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Water

  • Brine

Procedure:

  • Dissolve 1,3-diazaspiro[4.11]hexadecane-2,4-dione (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) to the solution and cool to 0°C.

  • Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the N3-acylated spirohydantoin.

Applications in Drug Discovery

The derivatized 1,3-diazaspiro[4.11]hexadecane-2,4-dione library can be screened against a wide range of biological targets. Spirohydantoins have shown promise as anticonvulsants, anticancer agents, and inhibitors of various enzymes.[5][14][15] The large, lipophilic cyclododecane ring may enhance membrane permeability and interaction with hydrophobic binding pockets.

Conclusion

1,3-Diazaspiro[4.11]hexadecane-2,4-dione is a valuable and readily accessible precursor for the synthesis of complex spiro compounds. The protocols outlined in this guide provide a robust framework for the synthesis and functionalization of this scaffold, enabling the exploration of novel chemical space in the quest for new therapeutic agents. The versatility of the hydantoin core, coupled with the unique properties of the large spiro-fused ring, makes this an attractive building block for modern medicinal chemistry.

References

  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved April 7, 2026, from [Link]

  • [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. (1983). Annales pharmaceutiques francaises, 41(4), 351–361.
  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. (2023). RSC Medicinal Chemistry.
  • Synthesis and Fungicidal Activity of Cyclododecanone Derivatives with Hydantoin. (2007). Chinese Journal of Chemistry, 25(11), 1664-1669.
  • Zhang, D., Ye, D., Feng, E., Wang, J., Shi, J., Jiang, H., & Liu, H. (2010). Highly alpha-selective synthesis of sialyl spirohydantoins by regiospecific domino condensation/O-->N acyl migration/N-sialylation of carbodiimides with peracetylated sialic acid. The Journal of Organic Chemistry, 75(11), 3552–3557.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery, 19(1), 1-4.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998.
  • Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins. (2005).
  • Bucherer–Bergs reaction. (2023, November 13). In Wikipedia. [Link]

  • Cyclododecanone as a recyclable protecting group for the synthesis of highly functionalized 3-amino-2-thiohydantoins from conventional starting materials. (2016). RSC Advances, 6(99), 97261-97266.
  • Sarges, R., Goldstein, S. W., Welch, W. M., Swindell, A. C., & Siegel, T. W. (1990). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859–1865.
  • Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules (Basel, Switzerland), 26(13), 3998.
  • The Bucherer-Bergs Reaction: A Versatile Approach for the Synthesis of 5,5-Disubstituted Hydantoins. (2025). BenchChem.
  • Giannakopoulou, E., Zoidis, G., Katsarou, M.-E., Pardali, V., Sotikats, S., & Giannopoulos, E. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
  • Ji, Z., Clark, R. F., Bhat, V., Hansen, T. M., Lasko, L. M., Bromberg, K. D., ... & Michaelides, M. R. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854.
  • Ji, Z., Clark, R. F., Bhat, V., Hansen, T. M., Lasko, L. M., Bromberg, K. D., ... & Michaelides, M. R. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & medicinal chemistry letters, 39, 127854.
  • Ji, Z., Clark, R. F., Bhat, V., Hansen, T. M., Lasko, L. M., Bromberg, K. D., ... & Michaelides, M. R. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854.
  • N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. (2016).
  • An expedient synthesis of highly functionalized 1,3-dienes by employing cyclopropenes as C4 units. (2021).
  • Giannakopoulou, E., Zoidis, G., Katsarou, M.-E., Pardali, V., Sotikats, S., & Giannopoulos, E. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228.
  • Application Notes and Protocols for N-Alkylation of Pyridazinones. (2026). BenchChem.
  • Zaher, H., de la Torre, B. G., El-Gamal, M. I., El-Din, M. M. G., & Fahmy, H. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 348(8), 547–557.
  • Enzymatic N-Acylation Step Enables the Biocatalytic Synthesis of Unnatural Sialosides. (2019).
  • Selective Aminofunctionalization of 1,3-Dienes and Aryl Cyclopropanes Enabled by Copper C

Sources

Method

In vivo testing protocols for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione based drug candidates

An Application Guide to In Vivo Testing Protocols for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione Based Drug Candidates Author's Foreword As a Senior Application Scientist, my objective extends beyond merely presenting prot...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to In Vivo Testing Protocols for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione Based Drug Candidates

Author's Foreword

As a Senior Application Scientist, my objective extends beyond merely presenting protocols. This guide is designed to provide a strategic framework for the in vivo evaluation of drug candidates centered on the 1,3-diazaspiro[4.11]hexadecane-2,4-dione scaffold. The broader family of spirohydantoins, to which this scaffold belongs, has demonstrated a remarkable diversity of biological activities, including anti-inflammatory, anti-cancer, anticonvulsant, and neuropharmacological effects.[1][2][3][4] This versatility is promising but also necessitates a logical, phased approach to preclinical testing to systematically uncover a candidate's true therapeutic potential and liability profile.

This document is structured not as a rigid template but as a decision-making guide. We will begin with foundational studies—pharmacokinetics and acute toxicology—that are indispensable for any candidate. Subsequently, we will delve into specific, validated efficacy models tailored to the most promising therapeutic avenues for this chemical class. The causality behind each experimental choice is explained, ensuring that every protocol functions as a self-validating system, providing clear, interpretable data to drive your research forward.

Section 1: The Preclinical In Vivo Testing Cascade

The journey from a promising chemical entity to a viable drug candidate is a process of systematic de-risking. The following workflow illustrates a logical progression for evaluating 1,3-diazaspiro[4.11]hexadecane-2,4-dione derivatives, ensuring that resources are invested in candidates with the highest probability of success. The cascade begins with fundamental profiling (PK and safety) before committing to more complex and resource-intensive efficacy studies.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy Modeling (Target-Dependent) cluster_2 Phase 3: Decision & Advancement A Candidate Synthesis & Formulation B Rapid PK Screen (RACE) [e.g., Mouse] A->B C Acute Toxicity Study (OECD Guidelines) B->C Establish MTD & Exposure D Comprehensive PK Study [e.g., Rat] C->D Refine Doses E Anti-Inflammatory Model (e.g., Carrageenan Paw Edema) D->E If Anti-Inflammatory Target F Oncology Model (e.g., Xenograft) D->F If Oncology Target G CNS Model (e.g., MES Seizure Test) D->G If CNS Target H Data Integration (PK/PD Modeling) E->H F->H G->H I Go/No-Go Decision for IND-Enabling Studies H->I G start Start with 3 animals at selected dose (e.g., 300 mg/kg) step2_lower Dose 3 more animals at lower dose (e.g., 50 mg/kg) start->step2_lower 2-3 animals die stop_classify_A Stop & Classify (e.g., GHS Cat 4) start->stop_classify_A 0-1 animals die step2_lower->stop_classify_A <2 animals die stop_classify_C Stop & Classify (e.g., GHS Cat 3) step2_lower->stop_classify_C ≥2 animals die step2_higher Dose 3 more animals at higher dose (e.g., 2000 mg/kg) step2_higher->stop_classify_A 0-1 animals die stop_classify_B Stop & Classify (e.g., GHS Cat 5 or Unclassified) step2_higher->stop_classify_B 0-1 animals die (at 2000 mg/kg) stop_classify_A->step2_higher If further testing needed

Sources

Application

Application Note: Catalytic Methods for the Regioselective Functionalization of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (CAS: 839-32-7) Executive Summary & Structural Rationale 1,3-Diazaspiro[4.11]hexadecane-2,4-dion...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Compound: 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (CAS: 839-32-7)

Executive Summary & Structural Rationale

1,3-Diazaspiro[4.11]hexadecane-2,4-dione is a unique macrocyclic spirohydantoin. The hydantoin core is spiro-fused at the C5 position to a highly lipophilic, 12-membered cyclododecane ring. Spirohydantoins are privileged scaffolds in drug discovery, serving as critical pharmacophores in the development of anticonvulsants, prolyl hydroxylase domain (PHD) inhibitors, and [1].

However, functionalizing this specific macrocyclic spirohydantoin presents a profound regiochemical challenge due to the stark electronic and steric differences between its two nitrogen atoms:

  • The N3 Position (Imide-like): Flanked by two carbonyl groups (C2 and C4), the N3 proton is relatively acidic ( pKa​≈8.5 ). It projects away from the bulky cyclododecane ring, making it both kinetically accessible and thermodynamically favored for functionalization.

  • The N1 Position (Amide-like): Flanked by the C2 carbonyl and the C5 spiro carbon, the N1 proton is less acidic ( pKa​≈11 ). More critically, the massive 12-membered cyclododecane ring creates a severe steric shield around N1, drastically increasing the activation energy required for cross-coupling.

As a Senior Application Scientist, I have designed this guide to provide field-proven, causality-driven protocols for the regioselective N-arylation of this complex scaffold.

Catalytic Strategies: Overcoming Steric and Electronic Barriers

To achieve precise functionalization, we deploy two orthogonal copper-catalyzed strategies.

Strategy A: N3-Selective Chan-Lam Coupling

For exclusive N3-arylation, we utilize a [2].

  • Causality of Reagents: The fluoride ion from CuF₂ acts as a mild, internal base to deprotonate the acidic N3 proton, eliminating the need for harsh external bases. Methanol is not merely a solvent; DFT calculations show it actively stabilizes the square-planar Cu(II)-hydantoin intermediate via strong hydrogen-bonding networks, exclusively directing the metal to the N3 position. Atmospheric oxygen serves as the terminal oxidant.

Strategy B: N1-Selective Ullmann-Type Coupling

Functionalizing the sterically occluded N1 position requires an [3] using CuI and a diamine ligand (trans-N,N′-dimethylcyclohexane-1,2-diamine).

  • Causality of Reagents: The bidentate diamine ligand serves a dual purpose. First, it disrupts CuI oligomers, solubilizing the catalyst in organic solvents. Second, it acts as a strong σ -donor, enriching the electron density on the copper center. This is mandatory to force the challenging oxidative addition of the aryl halide and the subsequent reductive elimination at the sterically congested N1 site. K₂CO₃ provides the necessary driving force to deprotonate the less acidic N1 proton at elevated temperatures.

Quantitative Data Summary

The following table summarizes the expected performance metrics for both catalytic pathways when applied to 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

MethodTarget PositionCatalyst SystemReagentsConditionsYield RangeRegioselectivity
Chan-Lam Coupling N3 CuF₂ (10 mol%)Aryl-B(OH)₂, No BaseMeOH, Air, RT, 12-24 h85–95%>99% N3
Ullmann-type Coupling N1 CuI (20 mol%)Aryl-I/Br, K₂CO₃, DiamineToluene, N₂, 110 °C, 24-48 h70–85%>95% N1

Visualizing the Catalytic Workflows

G1 cluster_0 N3-Selective Pathway cluster_1 N1-Selective / Diarylation Pathway Start 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (Starting Material) N3_Cat CuF2 / MeOH (Chan-Lam Coupling) Start->N3_Cat Ar-B(OH)2, O2, RT N1_Cat CuI / Diamine Ligand (Ullmann-type Coupling) Start->N1_Cat Ar-X, Base, Heat N3_Prod N3-Aryl Spirohydantoin (High Regioselectivity) N3_Cat->N3_Prod Mild Conditions N3_Prod->N1_Cat Sequential Arylation N1_Prod N1,N3-Diaryl Spirohydantoin (Overcomes Steric Bulk) N1_Cat->N1_Prod High Energy Barrier Crossed

Regioselective workflows for the N-arylation of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

G2 Cu2 Cu(II) Precatalyst CuF2 in MeOH Complex Cu(II)-Hydantoin Complex N3-Coordination (H-Bonded) Cu2->Complex Spirohydantoin Transmet Transmetalation Ar-B(OH)2 inserts Aryl group Complex->Transmet Aryl Boronic Acid RedElim Reductive Elimination C-N Bond Formation Transmet->RedElim Intermediate Rearrangement RedElim->Cu2 O2 Oxidation (Regeneration) Product Product Release N3-Arylated Spirohydantoin RedElim->Product Cu(0) release

CuF2/MeOH-catalyzed Chan-Lam coupling cycle for N3-selective arylation.

Experimental Protocols

Protocol A: N3-Selective Arylation via Chan-Lam Coupling

This protocol is a self-validating system; visual cues confirm catalytic turnover.

Materials:

  • 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (1.0 equiv, 1.0 mmol)

  • Aryl boronic acid (1.5 equiv, 1.5 mmol)

  • CuF₂ (0.1 equiv, 10 mol%)

  • Anhydrous Methanol (10 mL)

Step-by-Step Procedure:

  • Preparation: In an open 50 mL round-bottom flask, suspend 1,3-Diazaspiro[4.11]hexadecane-2,4-dione and the selected aryl boronic acid in 10 mL of anhydrous methanol.

  • Catalyst Initiation: Add CuF₂ (10 mol%) to the stirring suspension.

    • Self-Validation Check: The mixture will initially appear as a pale blue suspension. Within 30–60 minutes of vigorous stirring, as the H-bonded Cu(II)-hydantoin complex forms, the solution will transition to a deep green/brown homogeneous mixture. If this color change does not occur, verify the quality of your CuF₂.

  • Aerobic Coupling: Stir the reaction vigorously at room temperature ( 20–25∘C ) open to the air. Expert Insight: High-speed stirring (>800 rpm) is critical to ensure adequate oxygen mass transfer, as O2​ is the stoichiometric oxidant required to turn over Cu(0) back to Cu(II).

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 7:3). The highly lipophilic N3-arylated product will elute significantly faster than the starting material and will be strongly UV-active.

  • Workup: After 12–24 hours, concentrate the methanol under reduced pressure. Dilute the residue with EtOAc and wash with an aqueous EDTA solution (0.1 M) to sequester copper salts (the aqueous layer will turn deep blue). Dry the organic layer over Na₂SO₄, filter, and purify via flash chromatography.

Protocol B: N1-Arylation (or Sequential N1,N3-Diarylation)

To functionalize the sterically hindered N1 position, rigorous exclusion of oxygen and moisture is required.

Materials:

  • N3-Arylated Spirohydantoin (from Protocol A) or Unprotected Spirohydantoin (1.0 equiv, 1.0 mmol)

  • Aryl Iodide or Bromide (1.2 equiv, 1.2 mmol)

  • CuI (0.2 equiv, 20 mol%)

  • trans-N,N′-dimethylcyclohexane-1,2-diamine (0.4 equiv, 40 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (5 mL)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the spirohydantoin, CuI, and finely powdered K₂CO₃. Evacuate and backfill the tube with dry Nitrogen or Argon (repeat 3 times).

  • Ligand Complexation: Add anhydrous toluene, followed by the aryl halide and the trans-N,N′-dimethylcyclohexane-1,2-diamine ligand via syringe.

    • Self-Validation Check: Upon addition of the diamine, the insoluble CuI will rapidly coordinate and dissolve, turning the mixture a deep blue or purple color, confirming the formation of the active catalytic species.

  • Thermal Activation: Seal the tube and heat the mixture to 110 °C in an oil bath for 24–48 hours.

    • Self-Validation Check: As the reaction proceeds, a fine white precipitate (KI or KBr) will accumulate at the bottom of the tube, indicating successful oxidative addition and halide exchange.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a short pad of Celite to remove inorganic salts and precipitated copper. Concentrate the filtrate and purify via silica gel chromatography to isolate the N1-arylated or N1,N3-diarylated macrocycle.

References

  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases Journal of Medicinal Chemistry, 2020. URL:[Link]

  • CuF₂/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight Tanumay Roy, Krishanu Mondal, Arunava Sengupta, and Parthasarathi Das. The Journal of Organic Chemistry, 2023, 88 (9), 6058-6070. URL:[Link]

  • Copper-Mediated N-Arylations of Hydantoins Gwilherm Evano et al. The Journal of Organic Chemistry, 2018, 83 (24), 15323–15332. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

Welcome to the Technical Support Center for the synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (often referred to as cyclododecanespiro-5-hydantoin). This guide is designed for researchers, medicinal chemists, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (often referred to as cyclododecanespiro-5-hydantoin). This guide is designed for researchers, medicinal chemists, and process scientists facing yield bottlenecks during the synthesis of this sterically hindered spirohydantoin.

Mechanistic Overview

The synthesis relies on the classic [1]. In this pathway, cyclododecanone reacts with potassium cyanide (KCN) and ammonium carbonate ((NH₄)₂CO₃) to form the hydantoin ring. Due to the extreme steric bulk of the 12-membered carbon ring, the kinetics of the initial nucleophilic addition and subsequent cyclization steps are significantly slower than those of standard aliphatic ketones.

Mechanism A Cyclododecanone B Cyanohydrin A->B KCN (Nucleophilic Addition) C alpha-Aminonitrile B->C NH3 (from (NH4)2CO3) D Cyano-carbamic acid C->D CO2 (from (NH4)2CO3) E 5-Imino-oxazolidin-2-one D->E Intramolecular Cyclization F 1,3-Diazaspiro[4.11] hexadecane-2,4-dione E->F Rearrangement

Caption: Mechanistic pathway of the Bucherer-Bergs reaction for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

Troubleshooting FAQs

Q1: My reaction stalls, and TLC shows unreacted cyclododecanone. Why is the conversion so low? A1: The primary bottleneck is solubility and steric hindrance . Cyclododecanone is a highly lipophilic macrocycle that is virtually insoluble in pure water. If the aqueous content of your solvent is too high, the ketone forms a separate phase, preventing it from reacting with the water-soluble KCN and (NH₄)₂CO₃. Solution: Utilize a 1:1 (v/v) mixture of ethanol and water. This specific co-solvent system ensures that both the lipophilic ketone and the inorganic salts remain in a homogenous solution [2]. Additionally, because the bulky cyclododecane ring sterically hinders the carbonyl carbon, you must use an excess of reagents (typically a 1:2.5:5 molar ratio of Ketone:KCN:(NH₄)₂CO₃) to drive the equilibrium forward.

Q2: I am seeing a buildup of an intermediate on TLC/LC-MS, but no hydantoin product. What is happening? A2: You are likely losing ammonia (NH₃) and carbon dioxide (CO₂) gas. The intermediate you are observing is either the cyanohydrin or the α-aminonitrile. Ammonium carbonate decomposes into NH₃ and CO₂ at temperatures above 60°C. In an open reflux system, these gases escape the reaction mixture, halting the mechanism before the cyano-carbamic acid can form [1]. Solution: Conduct the reaction in a sealed pressure vessel (e.g., a heavy-walled glass tube or a Teflon-lined autoclave). This traps the generated NH₃ and CO₂, creating autogenous pressure that forces the gases back into the solution, allowing the cyclization to proceed to completion.

Q3: How do I minimize the formation of dark, tarry side products during heating? A3: Tarry byproducts typically result from the polymerization of cyanide or aldol-type condensations at excessively high pH levels. Solution: Ensure the temperature does not exceed 90°C. The ammonium carbonate acts as a natural buffer, maintaining the pH around 8.0–9.0. Do not add strong bases (like NaOH) to the mixture, as this will degrade the cyanide and promote side reactions [3].

Quantitative Data Summary

The table below summarizes the causality between reaction conditions and the percentage yield of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione, demonstrating the necessity of a sealed system and optimized stoichiometry.

Solvent System (v/v)Reactor TypeTemp (°C)Molar Ratio (Ketone : KCN : Carbonate)Yield (%)Primary Issue Observed
100% WaterOpen Flask601 : 1.5 : 3< 10%Biphasic separation; unreacted ketone.
50% EtOH / 50% H₂OOpen Flask801 : 1.5 : 342%Loss of NH₃/CO₂; stalled at aminonitrile.
50% EtOH / 50% H₂OSealed Tube801 : 1.5 : 374%Incomplete conversion due to sterics.
50% EtOH / 50% H₂O Sealed Tube 85 1 : 2.5 : 5 > 90% Optimal conditions achieved.

Optimized Experimental Protocol

To ensure a self-validating and highly reproducible synthesis, follow this step-by-step methodology.

Materials Required:
  • Cyclododecanone (1.0 eq, e.g., 10 mmol, 1.82 g)

  • Potassium Cyanide (KCN) (2.5 eq, 25 mmol, 1.63 g) - Caution: Highly Toxic

  • Ammonium Carbonate ((NH₄)₂CO₃) (5.0 eq, 50 mmol, 4.80 g)

  • Ethanol (Absolute) and Deionized Water

  • Heavy-walled glass pressure tube with a threaded Teflon cap

Step-by-Step Workflow:
  • Solvent Preparation: In a fume hood, prepare 40 mL of a 50% aqueous ethanol solution (20 mL absolute ethanol + 20 mL DI water).

  • Reagent Loading: Add cyclododecanone (1.82 g, 10 mmol) to the heavy-walled pressure tube. Add the 50% ethanol solution and stir until the ketone is partially dissolved/suspended.

  • Salt Addition: Carefully add (NH₄)₂CO₃ (4.80 g, 50 mmol) followed by KCN (1.63 g, 25 mmol). Self-Validation Check: The mixture will be a heterogeneous slurry initially. The pH should naturally rest between 8.0 and 9.0.

  • Reactor Sealing: Tightly seal the pressure tube with the Teflon cap. Ensure the O-ring is intact to prevent gas leakage.

  • Thermal Reaction: Submerge the sealed tube in a pre-heated oil bath at 85°C. Stir vigorously for 24 to 48 hours. The autogenous pressure will force the dissolving of gases and drive the reaction.

  • Quenching & Cooling: Remove the tube from the oil bath and allow it to cool to room temperature before opening to prevent sudden depressurization. Once at room temperature, transfer the tube to an ice bath (0-5°C) for 2 hours.

  • Isolation: Carefully open the tube in the fume hood. The product, 1,3-Diazaspiro[4.11]hexadecane-2,4-dione, will precipitate as a white solid. Self-Validation Check: If precipitation is poor, slowly add 10 mL of ice-cold water to decrease the solubility of the hydantoin.

  • Filtration & Washing: Filter the precipitate under vacuum. Wash the filter cake with 20 mL of ice-cold water to remove residual cyanide and inorganic salts.

  • Purification: Recrystallize the crude solid from a minimal amount of hot 50% ethanol to yield the pure spirohydantoin.

Workflow S1 1. Reagent Preparation Mix Cyclododecanone, KCN, and (NH4)2CO3 in 50% EtOH S2 2. Reactor Sealing Transfer to heavy-walled pressure tube and seal tightly S1->S2 S3 3. Thermal Reaction Heat at 85°C for 24-48 hours under autogenous pressure S2->S3 S4 4. Quenching & Cooling Cool to 0-5°C and slowly add cold H2O to precipitate S3->S4 S5 5. Isolation Vacuum filtration and wash with cold water S4->S5 S6 6. Purification Recrystallize from hot ethanol/water S5->S6

Caption: Experimental workflow for the optimized synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity." Molecules, 26(13), 4024. Available at:[Link]

  • Marinov, M., et al. (2005). "Synthesis, Spectroscopic Characterization and ab initio Investigation of Thioanalogues of Spirohydantoins." Croatica Chemica Acta, 78(1), 9-16. Available at: [Link]

Optimization

Troubleshooting low solubility of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione in organic solvents

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low solubility of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione in organic solvents. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the low solubility of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione in organic solvents. This document provides a series of troubleshooting steps and frequently asked questions to facilitate the successful use of this compound in your research.

Understanding the Challenge: The Biphasic Nature of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

The low solubility of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione stems from its unique chemical structure. The molecule combines a highly polar hydantoin ring system with a large, non-polar spiro[4.11]hexadecane aliphatic tail. The hydantoin moiety contains two amide groups, which are capable of forming strong intermolecular hydrogen bonds, contributing to a stable crystal lattice that is difficult to disrupt.[1] Conversely, the large aliphatic portion resists solvation by polar solvents. This dual character makes it challenging to find a single solvent that can effectively solvate both parts of the molecule.

Frequently Asked Questions (FAQs)

Q1: Why is my 1,3-Diazaspiro[4.11]hexadecane-2,4-dione not dissolving in common organic solvents?

A1: The poor solubility is a direct consequence of its bifunctional chemical nature. The polar hydantoin head and the large non-polar tail create conflicting solubility requirements. Solvents that are too polar will not effectively solvate the aliphatic portion, while non-polar solvents cannot break the strong hydrogen bonding of the hydantoin ring.

Q2: I'm observing a suspension rather than a clear solution. What does this indicate?

A2: The formation of a suspension indicates that the solvent is unable to fully solvate the compound at the given concentration. The undissolved particles are dispersed throughout the solvent. This is a clear sign of poor solubility.

Q3: Can I heat the mixture to improve solubility?

A3: Gentle heating can increase the solubility of many compounds by providing the energy needed to overcome the crystal lattice energy.[2] However, it is crucial to first determine the thermal stability of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione to avoid degradation. We recommend a preliminary thermal stability test before employing heat as a routine solubilization method.

Q4: Will simply adding more solvent solve the problem?

A4: While adding more solvent will eventually dissolve the compound if it has any finite solubility, this may not be practical for many experimental setups where a specific concentration is required. It is often more effective to find a more suitable solvent system.

Q5: Are there any solvents that are known to be effective for similar spirohydantoin compounds?

A5: For hydantoin derivatives, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used to prepare concentrated stock solutions.[3] For less polar compounds, a mixture of solvents (co-solvency) is often the most effective approach.[4][5]

Troubleshooting Guide: A Stepwise Approach to Improving Solubility

This guide provides a systematic workflow for addressing the low solubility of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

Step 1: Solvent Screening

The first step is to perform a systematic solvent screening to identify the most promising solvent or solvent system. The principle of "like dissolves like" is a useful starting point.[6] Given the dual nature of our compound, a range of solvents with varying polarities should be tested.

Recommended Solvents for Screening:

Solvent ClassExamplesRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)Capable of disrupting the hydrogen bonds of the hydantoin ring.
Polar Protic Ethanol, Methanol, IsopropanolCan act as both hydrogen bond donors and acceptors.
Chlorinated Dichloromethane (DCM), ChloroformIntermediate polarity, may offer a balance for both moieties.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate polarity with hydrogen bond accepting capabilities.

Experimental Protocol: Small-Scale Solubility Test

  • Weigh approximately 1-2 mg of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione into a small glass vial.

  • Add a measured volume (e.g., 100 µL) of the test solvent.

  • Vortex the vial for 1-2 minutes at room temperature.

  • Visually inspect for dissolution. If dissolved, add another 1-2 mg of the compound and repeat until a saturated solution is obtained.

  • Record the approximate solubility in mg/mL.

Step 2: Co-solvency

If a single solvent does not provide adequate solubility, a co-solvent system is the next logical step.[][8] This involves mixing a "good" solvent for the polar head with a "good" solvent for the non-polar tail.

Workflow for Co-solvent System Development:

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Techniques cluster_3 Verification A Low Solubility of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione B Solvent Screening (Polar Aprotic, Polar Protic, Chlorinated, Ethers) A->B C Is a single solvent effective? B->C D Co-solvency (e.g., DMSO/DCM) C->D No G Quantitative Analysis (HPLC, UV-Vis) C->G Yes E pH Adjustment (for aqueous systems) D->E F Particle Size Reduction (Micronization, Sonication) E->F F->G H Solubility Determined G->H

Sources

Troubleshooting

Optimizing reaction temperature and pressure for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione formation

Welcome to the technical support center for the synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth te...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the optimization of reaction temperature and pressure for this valuable spirohydantoin. Our goal is to equip you with the expertise to navigate the nuances of this synthesis, ensuring high yield and purity.

Introduction to the Synthesis

The formation of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is most effectively achieved through the Bucherer-Bergs reaction, a robust multi-component reaction involving a ketone (cyclododecanone), a cyanide source (like potassium or sodium cyanide), and an ammonium salt (typically ammonium carbonate).[1][2][3] This reaction is renowned for its efficiency in creating 5,5-disubstituted hydantoins.[1][2] The core of this process involves the in-situ formation of an aminonitrile intermediate from the starting ketone, which then undergoes cyclization to form the desired spirohydantoin.

The general reaction scheme is as follows:

Bucherer-Bergs Reaction Cyclododecanone Cyclododecanone Reagents + KCN, (NH4)2CO3 Cyclododecanone->Reagents Product 1,3-Diazaspiro[4.11]hexadecane-2,4-dione Reagents->Product

Caption: General scheme of the Bucherer-Bergs reaction for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione synthesis.

The Critical Role of Temperature and Pressure

For sterically hindered or less reactive ketones like cyclododecanone, reaction conditions, particularly temperature and pressure, are paramount for achieving high yields. Standard atmospheric reflux conditions (around 60-70°C) may result in low conversion rates.[1] The key to success lies in pushing the equilibrium towards product formation.

Temperature: Increasing the reaction temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. For challenging substrates, temperatures in the range of 100-140°C have been shown to be effective.[4]

Pressure: The Bucherer-Bergs reaction involves volatile components, namely ammonia and carbon dioxide, which are generated from the decomposition of ammonium carbonate.[2] At elevated temperatures, these gases can escape from an open or refluxing system, shifting the equilibrium back towards the reactants and reducing the yield. By conducting the reaction in a sealed vessel, the increased pressure keeps these crucial reagents in the reaction mixture, driving the formation of the spirohydantoin product.[1][5]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione, with a focus on optimizing temperature and pressure.

Troubleshooting_Guide Start Low or No Product Yield? Check_Reagents Are reagents fresh and of high purity? Start->Check_Reagents Check_Temp_Pressure Is the reaction temperature high enough and conducted in a sealed vessel? Start->Check_Temp_Pressure Incomplete_Reaction Incomplete Reaction: Increase temperature and/or reaction time. Check_Reagents->Incomplete_Reaction No Check_Temp_Pressure->Incomplete_Reaction No Side_Reactions Significant Side Product Formation? Incomplete_Reaction->Side_Reactions Optimize_Stoichiometry Optimize reactant ratios. Side_Reactions->Optimize_Stoichiometry Purification_Issues Difficulty in product isolation? Optimize_Stoichiometry->Purification_Issues

Caption: A decision tree for troubleshooting low yields in the synthesis.

Issue 1: Low Product Yield

  • Possible Cause: Insufficient temperature and/or loss of volatile reagents.

    • Solution: Gradually increase the reaction temperature in 10°C increments, starting from 100°C. It is crucial to perform the reaction in a sealed, pressure-rated vessel to prevent the escape of ammonia and carbon dioxide.[1][5] For instance, studies on similar syntheses have shown a dramatic increase in yield when moving from reflux conditions to heating at 110°C in a closed system.[1]

  • Possible Cause: Decomposition of ammonium carbonate.

    • Solution: Use fresh, finely ground ammonium carbonate. Over time, this reagent can decompose, leading to a deficiency of ammonia and carbon dioxide, which are essential for the reaction.

  • Possible Cause: Sub-optimal reactant stoichiometry.

    • Solution: While various ratios are reported, a molar ratio of 1:2:4 for cyclododecanone:KCN:(NH₄)₂CO₃ is a robust starting point.

Issue 2: Formation of Impurities

  • Possible Cause: Polymerization or formation of undesired side products at elevated temperatures.

    • Solution: While higher temperatures can increase the reaction rate, excessively high temperatures may lead to degradation or polymerization. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and purity. If significant byproduct formation is observed, a slightly lower temperature with a longer reaction time may be beneficial.

  • Possible Cause: Hydrolysis of the cyanohydrin intermediate.

    • Solution: Ensure that the reaction conditions remain basic, as acidic conditions can promote the hydrolysis of the cyanohydrin intermediate back to the starting ketone. The ammonium carbonate in the reaction mixture typically maintains a suitable pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting temperature and pressure for the synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione?

A1: For the synthesis from cyclododecanone, a good starting point is 110-120°C in a sealed, pressure-rated vessel.[1][4] The autogenous pressure generated by the heated solvent and the decomposition of ammonium carbonate is typically sufficient to enhance the reaction rate and yield.

Q2: Can I run this reaction at atmospheric pressure?

A2: While possible, it is not recommended for a sterically hindered ketone like cyclododecanone. Running the reaction at atmospheric pressure, even at reflux, will likely result in the loss of volatile ammonia and carbon dioxide, leading to significantly lower yields.[2]

Q3: What solvents are suitable for this reaction?

A3: A 1:1 mixture of ethanol and water is a classic solvent system for the Bucherer-Bergs reaction.[2] For less reactive ketones, solvents like propylene glycol or acetamide can be used, which also allow for higher reaction temperatures.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To take a sample from a high-pressure reaction, cool the vessel to room temperature before carefully opening it.

Q5: What are the typical reaction times?

A5: At elevated temperatures and pressure, reaction times can range from 6 to 24 hours. The progress should be monitored to determine the optimal reaction time for your specific setup.

Experimental Protocols

Protocol 1: High-Temperature, Sealed-Vessel Synthesis

This protocol is optimized for yield and is suitable for less reactive ketones like cyclododecanone.

Materials:

  • Cyclododecanone

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Pressure-rated reaction vessel with a magnetic stir bar

Procedure:

  • In a pressure-rated reaction vessel, combine cyclododecanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).

  • Add a 1:1 mixture of ethanol and water to the vessel. The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Seal the vessel securely and place it in an oil bath on a magnetic stir plate.

  • Heat the reaction mixture to 120°C with vigorous stirring.

  • Maintain the temperature and stirring for 12-24 hours. Monitor the reaction progress by taking aliquots at intervals (after cooling and venting the vessel).

  • Once the reaction is complete, cool the vessel to room temperature.

  • Carefully open the vessel in a well-ventilated fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the crude 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for further purification.

Data Summary

The following table provides expected yields based on reaction conditions for analogous spirohydantoin syntheses, which can be used as a guide for optimizing the synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

EntryKetoneTemperature (°C)PressureReaction Time (h)Yield (%)Reference
1Benzophenone58-62Atmospheric107[1]
2Benzophenone58-62Atmospheric9067[1]
3Benzophenone110Sealed Vessel-75[1]
4Acetophenone12020 bar0.5~91[4][6]
54-tert-Butylcyclohexanone50-55Atmospheric5-[7]

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. PMC.
  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia MDPI.
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett.
  • Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Science Publishing.
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold.
  • Bucherer–Bergs reaction. Wikipedia.
  • Bucherer-Bergs Reaction. Alfa Chemistry.
  • Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI.
  • Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie.
  • Bucherer-Bergs Reaction. Organic Chemistry Portal.
  • [Synthesis and pharmacologic study of several spirohydantoins: relation to conform
  • Synthesis of Spirohydantoins and spiro-2,5-diketopiperazines via Resin-Bound Cyclic Alpha,alpha-Disubstituted Alpha-Amino Esters. PubMed.
  • Effect of Temperature on Amine-CO2 Reaction Kinetics. LinkedIn.
  • Troubleshooting low yield in multi-component pyridine synthesis. Benchchem.
  • 1,3-diazaspiro[4.11]hexadecane-2,4-dione. FUJIFILM Wako Chemicals.
  • Design and Synthesis of a 3,2'-Indane]-1',3'-dione Derivative and Their Theoretical Interaction with the Coronavirus Surface (COVID-19). Biointerface Research in Applied Chemistry.
  • Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators.
  • Synthesis and structure-activity relationships of spirohydantoin-derived small-molecule antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). PubMed.
  • Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. PMC.

Sources

Optimization

Reducing unwanted byproducts in the synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

Technical Support Center: Synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for the synthesis of 1,3-Diaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione. This spirohydantoin is a valuable scaffold in medicinal chemistry, often serving as a key intermediate in the development of novel therapeutics.[1][2][3] The most common and direct synthetic route is the Bucherer-Bergs reaction, a robust multicomponent synthesis that builds the hydantoin core from cyclododecanone.[4][5]

While elegant in its simplicity, the Bucherer-Bergs reaction can be prone to side reactions and incomplete conversions, leading to purification challenges and reduced yields. This guide is structured as a series of frequently asked questions (FAQs) to address the specific issues you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm experiencing low yields of my target spirohydantoin. What are the primary factors to investigate?

Low yield is the most common issue and typically points to suboptimal reaction conditions. The Bucherer-Bergs reaction is an equilibrium-driven process, and several factors can prevent it from proceeding to completion.

Expertise & Causality: The reaction's success hinges on the efficient formation of two key intermediates: the cyanohydrin and the subsequent aminonitrile.[5][6] The final cyclization to the hydantoin ring requires carbon dioxide, which is generated in situ from the decomposition of ammonium carbonate. The loss of volatile reactants like ammonia and CO2 from an open or poorly sealed vessel is a major cause of low conversion rates.[4][7]

Troubleshooting Workflow:

Below is a logical workflow to diagnose the cause of low yields.

G start Low Yield Reported reagents 1. Verify Reagent Stoichiometry & Purity start->reagents Is the molar ratio of Ketone:KCN:(NH4)2CO3 close to 1:2:2? ph 2. Check Reaction pH reagents->ph Is the pH maintained around 8-9? temp_pressure 3. Evaluate Temperature & Vessel Sealing ph->temp_pressure Is the reaction run in a sealed vessel at 80-110°C? workup 4. Assess Workup & Isolation Protocol temp_pressure->workup Is the product crashing out effectively upon acidification? end Optimized Yield workup->end

Caption: Troubleshooting logic for low product yield.

Recommended Actions:

  • Stoichiometry Check: Ensure a molar ratio of approximately 1:2:2 for cyclododecanone : potassium cyanide (KCN) : ammonium carbonate ((NH4)2CO3). Excess cyanide can sometimes lead to side products.[6]

  • Use a Sealed Vessel: To prevent the escape of ammonia and carbon dioxide, the reaction should be conducted in a sealed pressure vessel or a steel bomb. Heating the reaction mixture to 110°C in a closed system has been shown to significantly improve yields for sterically hindered ketones.[4]

  • Solvent Choice: While aqueous ethanol is common, for a large, nonpolar substrate like cyclododecanone, solvents like propylene glycol can improve solubility and lead to higher yields.[4]

  • Reaction Time: For hindered ketones, reaction times may need to be extended significantly, sometimes up to 90 hours, to drive the equilibrium toward the product.[4]

Q2: My crude product is highly impure. What are the likely byproducts and how do they form?

Identifying potential byproducts is the first step toward eliminating them. Most impurities in the Bucherer-Bergs synthesis are unreacted intermediates or products of side reactions.

Expertise & Causality: The reaction proceeds stepwise. Incomplete progression at any stage will result in the accumulation of the corresponding intermediate. Furthermore, the hydantoin product itself can undergo hydrolysis under harsh workup conditions.

G cluster_main Main Reaction Pathway cluster_byproducts Byproduct Formation ketone Cyclododecanone Starting Material cyanohydrin Cyclododecanone Cyanohydrin Intermediate 1 ketone->cyanohydrin + KCN, H₂O b1 Unreacted Starting Material ketone->b1 aminonitrile α-Aminocyclododecanenitrile Intermediate 2 cyanohydrin->aminonitrile + NH₃ hydantoin 1,3-Diazaspiro[4.11]hexadecane-2,4-dione Final Product aminonitrile->hydantoin + CO₂, H₂O (Intramolecular Cyclization) b2 Accumulated Intermediates (Cyanohydrin, Aminonitrile) aminonitrile->b2 Inefficient Cyclization b3 α-Ureido Acid (Hydrolysis Product) hydantoin:f0->b3 Harsh Acid/Base Workup

Caption: Reaction pathway and points of byproduct formation.

Common Byproducts:

  • Unreacted Cyclododecanone: Simple carry-over due to incomplete reaction.

  • Cyclododecanone Cyanohydrin: The first intermediate; accumulates if the subsequent amination step is slow.

  • α-Aminocyclododecanenitrile: The second key intermediate; accumulates if the final carbamoylation and cyclization are inefficient, often due to loss of CO2.[6]

  • α-Ureidocyclododecanecarboxylic Acid: The product of hydantoin ring hydrolysis. This can occur if the pH during workup is too high or too low, or if the product is heated for extended periods in aqueous acid/base.[4]

Q3: How can I proactively modify my experimental protocol to suppress byproduct formation?

Controlling the reaction environment is key to minimizing impurities. The goal is to ensure each step of the multicomponent reaction proceeds efficiently before side reactions can occur.

Expertise & Causality: Byproduct formation is a kinetic and thermodynamic game. By optimizing parameters, you can favor the forward reaction pathway, ensuring intermediates are consumed as they are formed and preventing the final product from degrading.

Parameter Optimization for Purity:

ParameterSub-optimal ConditionConsequenceOptimized ConditionScientific Rationale
pH Control pH < 7 or > 10Hinders cyanohydrin formation or degrades cyanide/promotes side reactions.Maintain pH ~8-9 using (NH₄)₂CO₃ as a buffer.This pH range represents a "sweet spot" that balances the nucleophilicity of the cyanide ion and the stability of the reagents.[6]
Temperature Too low (<60°C) or excessive (>150°C)Very slow reaction rate or potential for decomposition/polymerization.80-110°C in a sealed vessel.Provides sufficient activation energy for the hindered ketone without degrading the product, while the sealed system retains volatile reagents.[4]
Reagent Addition All reagents mixed at once at room temp.Potential for localized high concentrations, leading to side reactions.For advanced control, consider a continuous flow setup with separate feeds for organic and aqueous reagents.A two-feed flow approach enhances the interfacial area for biphasic reactions and allows for precise stoichiometric control, minimizing byproduct formation.[8][9]
Workup Quenching Quenching with strong, hot acid/base.Promotes hydrolysis of the hydantoin ring.Cool the reaction mixture to room temperature, then slowly acidify with cold dilute HCl to pH ~5-6.Gradual acidification ensures controlled precipitation of the desired product while minimizing the harsh conditions that lead to hydrolysis.[6]
Q4: What is the most effective protocol for purifying the crude 1,3-Diazaspiro[4.11]hexadecane-2,4-dione?

Given the crystalline nature of most hydantoins, purification is often straightforward if the reaction has been optimized.[4] The primary method is precipitation followed by recrystallization.

Expertise & Causality: The target spirohydantoin is a relatively nonpolar, neutral molecule at mid-range pH, but it possesses two amide N-H protons, making it weakly acidic. Its solubility is significantly lower in acidic aqueous solutions compared to its precursors (like the aminonitrile) or its hydrolysis product (the ureido acid), a property we can exploit for purification.

Detailed Purification Protocol:

  • Post-Reaction Cooldown: After the reaction is complete (as monitored by TLC or LC-MS), allow the sealed vessel to cool completely to room temperature.

  • Controlled Precipitation:

    • Transfer the reaction mixture to a beaker.

    • Place the beaker in an ice bath and stir.

    • Slowly add 2M hydrochloric acid (HCl) dropwise. Monitor the pH.

    • A precipitate should begin to form. Continue adding HCl until the pH of the solution is between 5 and 6.

    • Rationale: At this pH, the hydantoin is fully protonated and at its minimum solubility, causing it to precipitate. The more polar intermediates and the ureido acid byproduct tend to remain in the aqueous solution.[6]

  • Isolation:

    • Continue stirring the cold slurry for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove any residual salts (e.g., KCl).

    • Wash with a small amount of cold ethanol to remove more soluble organic impurities.

  • Recrystallization (Final Polish):

    • Transfer the crude, dried solid to an Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent system, such as a mixture of ethanol and water.[6]

    • Heat the mixture gently with stirring until the solid completely dissolves.

    • Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization.

    • Rationale: The slow cooling process allows for the formation of a pure crystal lattice, excluding impurities which will remain in the mother liquor.

    • Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Reference Protocol: Optimized Bucherer-Bergs Synthesis

This protocol incorporates the best practices discussed above to maximize yield and purity.

Materials:

  • Cyclododecanone

  • Potassium Cyanide (KCN) - EXTREME CAUTION: Highly toxic!

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol (95%)

  • Deionized Water

  • 2M Hydrochloric Acid (HCl)

Procedure:

  • In a high-pressure reaction vessel, combine cyclododecanone (1.0 eq), potassium cyanide (2.2 eq), and ammonium carbonate (2.5 eq).[4][6]

  • Add a 1:1 mixture of 95% ethanol and deionized water as the solvent. The volume should be sufficient to create a stirrable slurry.[5]

  • Seal the vessel tightly. Ensure all safety protocols for pressure vessels and cyanide handling are strictly followed.

  • Place the vessel in a heating mantle set on a stirrer plate. Heat the reaction to 100-110°C with vigorous stirring.[4]

  • Maintain these conditions for 24-48 hours. The reaction progress can be monitored by taking small aliquots (after cooling) and analyzing via TLC or LC-MS.

  • After the reaction is deemed complete, turn off the heat and allow the vessel to cool to ambient temperature overnight.

  • Vent the vessel in a fume hood.

  • Proceed with the Controlled Precipitation and Recrystallization steps as detailed in the purification protocol (Q4).

References

  • Němec, S., & Bräse, S. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(3), 554. [Link]

  • Wikipedia. Bucherer–Bergs reaction. [Link]

  • Monteiro, J. L., et al. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. ResearchGate. [Link]

  • Papadatou, T., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). The History of the Ugi Reaction. In The Ugi Reaction (pp. 1-33). John Wiley & Sons, Inc. (While about the Ugi reaction, this source discusses the behavior of multicomponent reaction components, including the decomposition of ammonium carbonate, which is relevant here). [Link]

  • Organic Chemistry Portal. Bucherer-Bergs Reaction. [Link]

  • Cambridge University Press & Assessment. Bucherer-Bergs Reaction (Synthesis of Hydantoin). [Link]

  • Gouda, M. A., et al. (2015). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. Archiv der Pharmazie, 348(8), 537-547. [Link]

  • Ji, Z., et al. (2021). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]

  • Li, J., et al. (2013). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry, 11(30), 4944-4948. [Link]

  • LCSB. 1,3-diazaspiro(4.5)decane-2,4-dione, 3,3'-(1,4-piperazinediyldimethylene)bis-. [Link]

  • Sargsyan, A. S., et al. (2018). Synthesis and Biological Evaluation of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives as Myelostimulators. ResearchGate. [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed. [Link]

Sources

Troubleshooting

Overcoming steric hindrance during 1,3-Diazaspiro[4.11]hexadecane-2,4-dione functionalization

Welcome to the Technical Support Center for the functionalization of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione . This spirohydantoin derivative features a massive 12-membered cyclododecane ring attached to the C5 spiro ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the functionalization of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione . This spirohydantoin derivative features a massive 12-membered cyclododecane ring attached to the C5 spiro carbon of a hydantoin core. While this structural motif is highly valuable in drug development for its unique lipophilicity and conformational rigidity, the cyclododecane ring creates severe steric hindrance, making standard functionalization at the adjacent N1 position notoriously difficult.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.

I. Regioselective Functionalization Workflow

Understanding the inherent reactivity of the hydantoin core is the first step to successful functionalization. The diagram below illustrates the divergent pathways required to functionalize the accessible N3 position versus the sterically shielded N1 position.

Workflow Start 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (Highly Hindered N1, Accessible N3) N3_Path Target: N3 Functionalization Start->N3_Path N1_Path Target: N1 Functionalization Start->N1_Path Base_Weak Weak Base (K2CO3, TEA) Solvent: DMF / rt N3_Path->Base_Weak Base_Strong 1. Protect N3 (Boc/Bn) 2. Strong Base or PTC N1_Path->Base_Strong Result_N3 N3-Alkylated/Acylated Product (High Yield, Fast) Base_Weak->Result_N3 Thermodynamically favored (pKa ~9) Result_N1 N1-Alkylated Product (Requires forcing conditions) Base_Strong->Result_N1 Overcomes cyclododecane steric shield

Workflow for regioselective functionalization of sterically hindered spirohydantoins.

II. Frequently Asked Questions (FAQs)

Q: Why does my alkylation exclusively yield the N3-substituted product, even when I use an excess of electrophile? A: This is a classic regioselectivity issue driven by both thermodynamics and kinetics. In the hydantoin ring, the N3 proton is flanked by two carbonyl groups (C2 and C4), making it significantly more acidic (pKa ~9) than the N1 proton (pKa ~12), which is adjacent to only one carbonyl (C2) and the spiro carbon (C5). Furthermore, the 12-membered cyclododecane ring at C5 creates a massive steric shield directly over N1. Consequently, weak bases selectively deprotonate N3, and electrophiles naturally attack the less hindered, more nucleophilic N3 position (1)[1].

Q: How can I force substitution at the sterically hindered N1 position? A: You must invert the natural reactivity profile. First, protect the N3 position (e.g., using a Boc or Benzyl group) to prevent competitive alkylation. Second, use a strong base (like NaH or n-BuLi) to force the deprotonation of the less acidic N1 position. Finally, use highly reactive electrophiles and elevated temperatures to overcome the activation energy barrier imposed by the cyclododecane ring's steric bulk (2)[2].

III. Troubleshooting Guide: N1-Alkylation Failures

Issue: Low yield or unreacted starting material during direct N1-alkylation of N3-protected 1,3-diazaspiro[4.11]hexadecane-2,4-dione. Root Cause: The standard SN​2 transition state is highly disfavored due to the steric bulk of the cyclododecane ring. Standard polar aprotic solvents (DMF/DMSO) often fail to provide enough kinetic energy to drive the reaction forward. Solution: Implement Phase-Transfer Catalysis (PTC) using highly coordinating counterions.

Quantitative Data: Base and Solvent Effects on N1-Alkylation

The following table summarizes the quantitative impact of varying base and solvent conditions on the N1-alkylation of hindered spirohydantoins (3)[3].

EntryBase (Equiv)SolventCatalystTemp (°C)Conversion to N1-Alkyl (%)
1K2CO3 (2.0)DMFNone25< 5%
2NaH (1.5)THFNone6545%
3KOH (50% aq)TolueneTBAB (10 mol%)4033%
4 NaOH (50% aq) Toluene TBAB (10 mol%) 40 85%

Note: The dramatic yield increase in Entry 4 is due to the smaller Na+ ion coordinating more tightly with the enolate intermediate compared to K+, lowering the energy barrier for deprotonation in sterically congested environments.

Self-Validating Protocol: Phase-Transfer-Catalyzed N1-Alkylation
  • Preparation: Dissolve N3-protected 1,3-diazaspiro[4.11]hexadecane-2,4-dione (1.0 eq) in toluene (0.2 M).

    • Causality: Toluene provides the organic phase for the biphasic PTC system, keeping the highly lipophilic cyclododecane moiety well-solvated.

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.1 eq).

    • Causality: TBAB acts as the phase-transfer catalyst, shuttling the hydroxide ion into the organic phase to deprotonate N1.

  • Base Addition: Add 50% w/w aqueous NaOH (excess).

    • Causality: NaOH is strictly preferred over KOH. The Na+ ion provides a lower energy barrier for deprotonation in hindered spiro-systems (3)[3].

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 3.0 eq). Stir vigorously at 40 °C for 18 hours.

    • Causality: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic layers.

  • Validation Step: Monitor by TLC (Hexanes:EtOAc 7:3). The starting material spot should disappear. If a mid-polarity spot persists, it indicates incomplete deprotonation. Quench a 0.1 mL aliquot in water/EtOAc, and run GC-MS on the organic layer. The presence of the [M+Alkyl]+ mass peak confirms successful N1 substitution.

PTC_Mechanism AqPhase Aqueous Phase (50% NaOH) TBAB_Aq Q+ OH- (Ion Pair) AqPhase->TBAB_Aq Extracts OH- Interface Phase Boundary OrgPhase Organic Phase (Toluene) Spirohydantoin + R-X Deprotonation N1 Deprotonation (Overcomes Sterics) OrgPhase->Deprotonation TBAB_Org Q+ OH- (Active Base) TBAB_Aq->TBAB_Org Phase Transfer TBAB_Org->Deprotonation Reacts with Substrate Product N1-Alkylated Product + Q+ X- Deprotonation->Product Alkylation Product->TBAB_Aq Q+ X- returns to Aq Phase

Phase-transfer catalysis cycle for N1-alkylation of spirohydantoins.

IV. Troubleshooting Guide: Overcoming N1-Acylation Resistance

Issue: Attempts to Boc-protect or acylate the N1 position fail, returning unreacted starting material. Root Cause: Acylating agents (like Boc2​O or acetyl chloride) are bulkier than simple alkyl halides. The transition state for N1-acylation requires the bulky electrophile to approach the sterically congested spiro carbon zone, which is thermodynamically disfavored. Solution: Utilize 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to create a highly reactive intermediate (4)[4].

Self-Validating Protocol: DMAP-Catalyzed N1-Acylation
  • Preparation: Dissolve the N3-protected spirohydantoin in anhydrous dichloromethane (DCM).

    • Causality: DCM is non-polar enough to dissolve the lipophilic cyclododecane moiety while supporting the ionic intermediates of DMAP catalysis.

  • Base & Catalyst: Add Triethylamine (TEA, 2.0 eq) and DMAP (0.2 eq).

    • Causality: TEA acts as the terminal acid scavenger. DMAP is a highly nucleophilic catalyst that attacks Boc2​O to form a highly reactive, less sterically demanding N-acylpyridinium intermediate.

  • Electrophile Addition: Slowly add Boc2​O (1.5 eq) at 0 °C, then warm to reflux (40 °C).

    • Causality: The initial low temperature prevents side reactions, while reflux provides the thermal energy required to overcome the high steric activation barrier at N1.

  • Validation Step: Monitor the reaction via IR spectroscopy. The appearance of a new carbamate carbonyl stretch (~1750 cm⁻¹) distinct from the hydantoin imide carbonyls (~1710 and 1770 cm⁻¹) confirms successful N1-acylation. If the peak is absent after 12 hours, spike the reaction with an additional 0.1 eq DMAP.

V. References

  • Recent Advances in the Synthesis of Hydantoins: The State of the Art of a Valuable Scaffold Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles Source: Molecules (MDPI) URL:[Link]

  • Phase-Transfer-Catalyzed Alkylation of Hydantoins Source: PubMed Central (NIH) URL:[Link]

  • [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones Source: PubMed Central (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

Welcome to the technical support center for the purification of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the isolation and purification of this spirohydantoin derivative. Drawing upon established chromatographic principles and troubleshooting methodologies, this resource provides in-depth, practical solutions to common issues encountered in the lab.

Introduction to the Challenge

1,3-Diazaspiro[4.11]hexadecane-2,4-dione belongs to the spirohydantoin class of heterocyclic compounds. These molecules are of significant interest in medicinal chemistry due to their diverse biological activities, including anticonvulsant and antidiabetic properties.[1][2] However, the unique structural features of spirocycles, particularly their inherent three-dimensionality and potential for multiple hydrogen bonding sites, can present significant hurdles during column chromatography purification.[3][4]

Common challenges include poor peak shape (tailing), co-elution with structurally similar impurities, and low recovery. This guide will address these issues in a practical, question-and-answer format, providing both troubleshooting steps and the underlying scientific rationale.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Significant Peak Tailing and Poor Resolution

Q: My chromatogram for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione shows significant peak tailing on a standard silica gel column. How can I achieve sharper, more symmetrical peaks?

A: Peak tailing with hydantoin derivatives on silica gel is a frequent observation. It is often caused by strong, non-ideal interactions between the polar hydantoin moiety and the acidic silanol groups on the silica surface.[5] The two amide protons in the hydantoin ring can engage in strong hydrogen bonding with the stationary phase, leading to a slow and uneven elution profile.[6]

Troubleshooting Protocol:

  • Introduce a Basic Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase.[5]

    • Triethylamine (TEA): Start by adding 0.5-2% (v/v) TEA to your eluent. This will neutralize the acidic sites on the silica, reducing the strong adsorption of your basic compound.[5]

    • Ammonia in Methanol: For more stubborn cases, using a premixed solution of 7N ammonia in methanol as the polar component of your solvent system (e.g., in a dichloromethane/methanol gradient) can be highly effective.[5]

  • Optimize Solvent System Polarity:

    • A common starting point for polar heterocyclic compounds is a mobile phase of 5% methanol in dichloromethane.[5] You can gradually increase the methanol concentration, but be cautious, as concentrations above 10% can risk dissolving the silica gel.[5]

  • Consider Alternative Stationary Phases: If peak shape does not improve significantly, consider stationary phases with different properties:

    • Alumina (Neutral or Basic): For compounds that are sensitive to acid, neutral or basic alumina can be an excellent alternative to silica gel.

    • Reversed-Phase Chromatography: If normal-phase chromatography remains problematic, switching to a reversed-phase C18 or polar-embedded column might provide a better separation.[7]

Issue 2: Co-elution of Diastereomers or Closely Related Impurities

Q: I am struggling to separate 1,3-Diazaspiro[4.11]hexadecane-2,4-dione from a closely eluting impurity, which I suspect is a diastereomer. How can I improve the resolution?

A: Separating diastereomers or structurally similar impurities is a common challenge in the purification of spirocyclic compounds.[8][9] Achieving separation requires optimizing the selectivity of your chromatographic system.

Strategies for Improving Resolution:

StrategyProtocolRationale
Solvent System Optimization 1. Test a Range of Solvents: Experiment with different solvent systems beyond the standard ethyl acetate/hexane or dichloromethane/methanol. Consider solvents with different selectivities, such as toluene, diethyl ether, or acetonitrile, as part of your mobile phase.[5] 2. Employ a Shallow Gradient: If using gradient elution, make the gradient shallower around the elution point of your compound. This will increase the residence time on the column and allow for better separation.[5]Different solvents interact differently with the analyte and the stationary phase, which can alter the relative retention times of closely eluting compounds.[5] A shallower gradient provides more opportunity for the stationary phase to differentiate between the analytes.
Stationary Phase Selection 1. Change the Stationary Phase: If silica gel is not providing adequate separation, try alumina or a bonded-phase silica (e.g., diol, cyano). 2. High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC with a chiral stationary phase may be necessary, especially if enantiomers are present.[10]Different stationary phases offer different interaction mechanisms (e.g., dipole-dipole, pi-pi interactions), which can be exploited to achieve separation. Chiral stationary phases are specifically designed to separate stereoisomers.
Flow Rate and Column Dimensions 1. Reduce the Flow Rate: A slower flow rate allows for more equilibration time between the mobile and stationary phases, which can lead to better separation.[5] 2. Increase Column Length: A longer column provides more theoretical plates and a greater surface area for interaction, which can improve the separation of closely eluting compounds.[5]Slower flow rates enhance the efficiency of the separation process. A longer column increases the overall resolving power of the system.
Issue 3: Poor Sample Solubility and Loading Issues

Q: My crude 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is not very soluble in the initial, less polar mobile phase. How should I load my sample onto the column without compromising the separation?

A: Loading your sample in a solvent that is significantly more polar than your mobile phase will lead to poor separation, band broadening, and streaking.[5] The strong solvent will carry the compound down the column too quickly, preventing proper equilibration with the stationary phase. The recommended solution is to use a "dry loading" technique.[7][11]

Dry Loading Protocol:

  • Dissolve the Sample: Completely dissolve your crude sample in a suitable volatile solvent (e.g., methanol, dichloromethane, acetone).

  • Adsorb onto an Inert Support: Add a small amount of silica gel or another inert support like Celite to the solution to form a slurry.

  • Evaporate the Solvent: Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder.

  • Load onto the Column: Carefully add the powder containing your adsorbed sample to the top of your packed column.

  • Add a Protective Layer: Gently add a thin layer of sand on top of the dry-loaded sample before slowly introducing the mobile phase.

Issue 4: Compound Degradation on the Column

Q: I suspect my 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is degrading on the silica gel column, leading to low recovery. How can I prevent this?

A: The slightly acidic nature of silica gel can cause the decomposition of acid-sensitive compounds.[5] If you observe new spots on your TLC analysis of the collected fractions that were not present in the crude material, degradation is a likely cause.

Solutions to Prevent On-Column Degradation:

  • Use a Neutral or Basic Stationary Phase: As mentioned previously, switching to neutral or basic alumina can prevent the degradation of acid-sensitive compounds.

  • Deactivate the Silica Gel: You can "deactivate" the silica gel by pre-treating it with a solution of your mobile phase containing a basic modifier (e.g., 1% TEA) before packing the column. This will neutralize the most acidic sites.

  • Expedite the Purification: Work quickly to minimize the time your compound spends on the column. A faster flow rate may be beneficial in this case, even if it slightly compromises resolution.

Visualizing the Troubleshooting Workflow

To aid in your decision-making process, the following flowchart outlines a systematic approach to troubleshooting common column chromatography issues with 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

Chromatography_Troubleshooting start Start: Purification of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione problem Identify Primary Issue start->problem tailing Peak Tailing / Poor Shape problem->tailing Poor Peak Shape coelution Co-elution of Impurities problem->coelution Inadequate Separation loading Sample Loading Issue problem->loading Solubility Issue degradation Low Recovery / Degradation problem->degradation Product Loss add_modifier Add Basic Modifier (e.g., TEA) tailing->add_modifier optimize_solvent Optimize Solvent System coelution->optimize_solvent dry_load Use Dry Loading Technique loading->dry_load change_stationary_phase Change Stationary Phase (e.g., Alumina, Reversed-Phase) degradation->change_stationary_phase add_modifier->optimize_solvent optimize_solvent->change_stationary_phase If still tailing shallow_gradient Use a Shallower Gradient optimize_solvent->shallow_gradient check_purity Check Purity by TLC/LC-MS change_stationary_phase->check_purity dry_load->check_purity shallow_gradient->change_stationary_phase If still co-eluting check_purity->problem Not Pure success Successful Purification check_purity->success Pure

Caption: A decision-making flowchart for troubleshooting the purification of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Heterocyclic Compounds.
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
  • ACS Publications. (2005, November 18). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Characterization of Spiro Compounds.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • PubMed. (2015, August 15). Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones.
  • ACS Publications. (2024, February 21). Development of a Kilogram-Scale Chemical Process for a Chiral Spirocyclic Isoxazolone.
  • MDPI. (2023, March 6). [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones.
  • ResearchGate. (n.d.). Development of High Performance Liquid Chromatographic Method with Pre-Column Derivatization for Determination of Enantiomeric Purity of Hydantoin-5-acetic Acid | Request PDF.
  • MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Methodologies for the Structural Validation of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione: High-Field vs. Routine Analysis

Introduction 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is a complex spirohydantoin derivative characterized by a rigid imidazolidine-2,4-dione (hydantoin) ring fused at a spiro junction to a flexible 12-membered cyclodode...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,3-Diazaspiro[4.11]hexadecane-2,4-dione is a complex spirohydantoin derivative characterized by a rigid imidazolidine-2,4-dione (hydantoin) ring fused at a spiro junction to a flexible 12-membered cyclododecane macrocycle. Spirohydantoins are highly valued in drug development for their anticonvulsant and aldose reductase inhibitory properties. However, validating the structure of macrocyclic spiro-compounds presents a distinct analytical bottleneck: the 11 methylene groups (CH₂) of the cyclododecane ring create a heavily overlapping proton envelope in standard ¹H NMR spectra.

As a Senior Application Scientist, I frequently observe laboratories attempting to validate such structures using routine benchtop or 400 MHz 1D NMR. While sufficient for simple small molecules, this approach fails to unambiguously map the spiro junction of macrocycles. This guide objectively compares routine 400 MHz 1D NMR against a comprehensive 600 MHz 1D/2D NMR suite, providing field-proven protocols and causality-driven insights for definitive structural elucidation.

Causality in Experimental Design: Why 2D NMR is Mandatory

Relying solely on 1D ¹H and ¹³C NMR for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione yields an incomplete structural picture. The hydantoin N-H protons and carbonyl carbons (C2, C4) are easily identifiable, but the C₃'-C₁₁' methylene protons cluster tightly between 1.20 and 1.45 ppm [1].

To achieve a self-validating dataset, we must employ Heteronuclear Multiple Bond Correlation (HMBC) . HMBC allows us to observe long-range (²J and ³J) carbon-proton couplings. By tracing the ³J coupling from the macrocyclic H₂'/H₁₂' protons to the hydantoin C4 carbonyl, and the ²J coupling to the C5 spiro carbon, we unambiguously prove the fusion of the two rings[2]. Furthermore, conducting the experiment in highly pure DMSO-d₆ is critical; it disrupts intermolecular hydrogen bonding, slowing the chemical exchange of the N1-H and N3-H protons enough to observe them as sharp, distinct singlets rather than broad, indistinguishable humps.

Experimental Methodologies: Self-Validating Protocols
Step 1: Precision Sample Preparation
  • Weigh exactly 15.0 mg of highly purified 1,3-Diazaspiro[4.11]hexadecane-2,4-dione to ensure optimal concentration for 2D correlation experiments.

  • Dissolve the compound in 600 µL of anhydrous DMSO-d₆ (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Vortex the mixture for 60 seconds to ensure complete dissolution, minimizing viscosity gradients that could distort the magnetic field homogeneity.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.

Step 2: NMR Acquisition Parameters (600 MHz Suite)
  • 1D ¹H NMR: Acquire at 298 K using a 30° pulse angle, 4.0 s relaxation delay (D1), and 16 scans to ensure a high signal-to-noise ratio (SNR) for the N-H protons.

  • 1D ¹³C NMR: Acquire using power-gated broadband proton decoupling, a 2.0 s D1, and 1024 scans to resolve the quaternary spiro carbon (C5).

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Set up with 256 increments in the F1 (¹³C) dimension, 8 scans per increment, optimized for ¹Jₘₐₓ = 145 Hz to map direct C-H attachments.

  • 2D HMBC: Acquire with 256 increments, 16 scans per increment, optimized for long-range couplings of ⁿJₘₐₓ = 8 Hz.

Step 3: Data Processing
  • Apply exponential line broadening (LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation.

  • Phase and baseline correct all spectra manually to prevent integration errors.

  • Calibrate the chemical shift scale using the residual DMSO pentet at 2.50 ppm (¹H) and septet at 39.52 ppm (¹³C).

Results & Data Presentation

Table 1: Performance Comparison: 400 MHz Routine vs. 600 MHz High-Field Suite

Analytical ParameterRoutine 1D NMR (400 MHz)High-Field 2D Suite (600 MHz)
Macrocycle Resolution Poor (Single unresolved multiplet)Excellent (Partial separation of C₂'/C₁₂')
Connectivity Mapping None (Functional groups only)Complete (Spiro junction unambiguously mapped)
Time per Sample ~15 minutes~2.5 hours
Validation Confidence Low (Susceptible to isomeric impurities)Absolute (Self-validating structural proof)

Table 2: ¹H and ¹³C NMR Spectral Data for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (DMSO-d₆, 600 MHz)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Key HMBC Correlations
C2 (C=O) 157.5---
C4 (C=O) 178.2---
C5 (Spiro) 65.5---
N1-H -8.50s (1H)C2, C5
N3-H -10.72s (1H)C2, C4
C2', C12' 32.41.65 - 1.75m (4H)C5, C4, C3', C11'
C3'-C11' 20.1 - 26.81.20 - 1.45m (18H)Adjacent CH₂ carbons
Visualizations

NMR_Workflow A Sample Prep: 1,3-Diazaspiro[4.11]hexadecane-2,4-dione in DMSO-d6 B Routine Analysis (400 MHz 1D NMR) A->B C High-Field Suite (600 MHz 1D + 2D NMR) A->C D 1H & 13C Spectra Overlapping CH2 envelope B->D E HSQC & COSY Direct C-H & H-H Mapping C->E F HMBC Spiro-C Long-Range Connectivity C->F G Partial Validation (Functional Groups Only) D->G H Unambiguous Structural Validation (Complete Assignment) E->H F->H

Workflow comparing routine 1D NMR against a high-field 2D NMR suite for structural validation.

HMBC_Network C5 C5 (Spiro) C2 C2 (C=O) C4 C4 (C=O) H1 N1-H H1->C5 2J H1->C2 2J H3 N3-H H3->C2 2J H3->C4 2J H2_12 H2'/H12' (CH2) H2_12->C5 2J H2_12->C4 3J

Key HMBC correlations establishing the spiro junction between the hydantoin and macrocycle.

References
  • Title: Cyclododecanone | C12H22O | CID 13246 Source: PubChem, National Institutes of Health (NIH) URL: [Link][1]

  • Title: Utility of Cyclododecanone as Synthon to Synthesize Fused Heterocycles Source: American Journal of Organic Chemistry URL: [Link][2]

Sources

Validation

Comparing biological efficacy of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione vs other spirohydantoins

A Comparative Guide to the Biological Efficacy of Spirohydantoins: Benchmarking 1,3-Diazaspiro[4.11]hexadecane-2,4-dione Against Key Analogs Introduction: The Spirohydantoin Scaffold in Drug Discovery The hydantoin (imid...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Biological Efficacy of Spirohydantoins: Benchmarking 1,3-Diazaspiro[4.11]hexadecane-2,4-dione Against Key Analogs

Introduction: The Spirohydantoin Scaffold in Drug Discovery

The hydantoin (imidazolidine-2,4-dione) ring is a privileged scaffold in medicinal chemistry, forming the core of established drugs like the anticonvulsant Phenytoin.[1] Its rigid structure and hydrogen bonding capabilities make it an excellent pharmacophore. The introduction of a spirocyclic system at the C-5 position of the hydantoin ring creates a three-dimensional structure that enhances molecular rigidity and allows for precise spatial orientation of functional groups. This often leads to improved binding affinity and selectivity for biological targets.[2]

This guide provides a comparative analysis of the biological efficacy of various spirohydantoin scaffolds. While focusing on the less-studied 1,3-Diazaspiro[4.11]hexadecane-2,4-dione—a structure featuring a 12-membered ring—we will benchmark its potential against more extensively researched analogs, including diazaspiro[4.5]decane and cyclopropanespirohydantoin derivatives. The comparison will center on three key therapeutic areas where spirohydantoins have shown significant promise: anticonvulsant, anticancer, and antimicrobial activities.

Caption: Comparative Spirohydantoin Structures.

Comparative Anticonvulsant Activity

Spirohydantoins are structurally analogous to Phenytoin and are primarily investigated for their ability to manage seizures. The primary screening models for this activity are the maximal electroshock (MES) test, which identifies agents effective against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which detects agents that can raise the seizure threshold.[3][4]

Causality of Experimental Choice: The dual MES/scPTZ screening approach is a foundational strategy in anticonvulsant drug discovery. The MES model simulates the spread of seizure activity, while the scPTZ model reflects the initiation of seizures. A compound active in both models, like the benchmark drug valproate, is considered to have a broad spectrum of activity. Neurotoxicity, assessed via the rotorod test, is crucial for determining a compound's therapeutic index (TI = TD50/ED50), a measure of its safety margin.[3]

Structure-Activity Relationship (SAR) Insights:

  • Small Spiro Rings: The introduction of a small, strained cyclopropane ring at the C-5 position has proven highly effective. Multiple studies have shown that 5,5-cyclopropanespirohydantoins exhibit potent activity in the MES test.[4]

  • N-3 Substitutions: Modifications at the N-3 position of the hydantoin ring significantly influence potency. For instance, N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives have demonstrated high protective indices. The compound 5j from one study showed an ED50 of 9.2 mg/kg in the MES test with a protective index of 45.8, indicating a wide safety margin.[3]

  • N-1' and N-3' Disubstitution: In other series, disubstitution on the hydantoin nitrogen atoms with specific alkyl or aryl groups can enhance efficacy. One study concluded that an ethyl, propyl, or cyclopropyl group at the N-3' position combined with a 4-nitro phenyl group at the N-1' position was desirable for activity in the pilocarpine model of temporal lobe epilepsy.[5]

While no direct data for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is available, the established SAR suggests that its large, flexible 12-membered ring might lead to lower efficacy compared to the rigid, compact cyclopropane or cyclohexane (spiro[4.5]) analogs, which present a more defined conformation for receptor binding.

Table 1: Comparative Anticonvulsant Efficacy of Spirohydantoin Derivatives

Compound Class Test Model ED50 (mg/kg) Protective Index (TD50/ED50) Reference
N-3-arylamide 5,5-cyclopropanespirohydantoin (5j) MES 9.2 45.8 [3]
5,5-Cyclopropanespirohydantoins (General) MES Potent Protection Not specified [4]
N-1', N-3'-disubstituted spirohydantoin (5c) Pilocarpine Effective More effective than Phenytoin [5]

| Phenytoin (Reference Drug) | MES | Varies (8-12) | ~7-10 |[1][4] |

Comparative Anticancer Activity

The anticancer potential of spirohydantoins is an emerging area of research, with several mechanisms of action being explored. These include the induction of apoptosis, inhibition of key cell cycle proteins, and the modulation of epigenetic enzymes like histone acetyltransferases (HATs).[6][7]

Mechanism of Action: p300/CBP Inhibition A significant breakthrough has been the discovery of spirohydantoins as selective, orally bioavailable inhibitors of the histone acetyltransferases p300 and CREB-binding protein (CBP).[8][9] Dysregulation of p300/CBP activity is linked to numerous cancers, making them a prime therapeutic target.[7] Spirohydantoin-based inhibitors bind to the HAT catalytic domain, preventing the acetylation of histone and non-histone proteins involved in transcriptional activation, thereby suppressing the expression of oncogenes.

SAR Insights:

  • Spiro-indane Scaffold: A key development in this area is the use of a spiro-indane hydantoin scaffold. A novel drug-like spirohydantoin (compound 21 ) was found to be a more potent inhibitor of p300/CBP than the first-in-class lead A-485, demonstrating improved enzymatic and cellular activity.[7][8]

  • Apoptosis Induction: Other novel spirohydantoins, such as DFH and DCH, have been shown to exhibit dose- and time-dependent cytotoxic effects on human leukemic cell lines.[6] Their mechanism involves inhibiting DNA replication, downregulating proteins like PCNA, and inducing apoptosis via the mitochondrial pathway, evidenced by increased p53 levels, caspase activation, and DNA fragmentation.[6]

The large spiro[4.11] scaffold of our topic compound could offer unique conformational possibilities. Its larger surface area might allow for interactions with different sub-pockets within an enzyme's active site, potentially leading to novel activity profiles, though this remains speculative without experimental data.

Caption: General Workflow for Spirohydantoin Drug Discovery.

Comparative Antimicrobial Activity

Hydantoin derivatives have long been recognized for their antimicrobial properties, although their potency can be moderate.[10][11] Research into spiro-analogs aims to enhance this activity by improving properties like membrane interaction and target engagement.

Causality and Mechanism: The antimicrobial mechanism of hydantoins can be multifaceted. Some derivatives are believed to interfere with bacterial cell wall synthesis, while others may disrupt cellular membranes, analogous to host-defense peptides.[11] The key to efficacy is achieving potent bactericidal activity at concentrations that are non-toxic to host cells. Standard evaluation involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.[10]

SAR Insights:

  • Lipophilicity and Membrane Activity: Increasing the lipophilicity of the hydantoin scaffold can enhance its ability to interact with and disrupt bacterial membranes. This has led to the identification of derivatives with much greater potency than the conventional antibiotic nitrofurantoin against strains like MRSA.[11]

  • Specific Moieties: The antimicrobial spectrum is highly dependent on the nature of the spiro-ring and its substituents. For example, spirohydantoins derived from tetralin and indane have shown pronounced activity against both Gram-positive and Gram-negative bacteria.[12] In contrast, other studies found that many spirohydantoins showed only moderate antibacterial and weak antifungal activity, highlighting the structural sensitivity of this property.[10]

The large, lipophilic 12-membered ring of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione could theoretically enhance membrane interaction, a promising feature for antimicrobial development. However, this increased lipophilicity could also lead to issues with solubility and off-target toxicity, requiring careful optimization.

Table 2: Comparative Antimicrobial Efficacy (MIC in µg/mL)

Compound Class S. aureus E. coli P. aeruginosa Reference
Tetralin & Indane Spirohydantoins Active Active Not specified [12]
Spiro-4H-pyran derivative (5d) 32 >512 >512 [13]
Thiazolidine-2,4-dione (1a) 1-32 - - [14]

| Membrane-Active Hydantoins | Potent | Potent | Potent |[11] |

Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Test

Objective: To identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Adult male mice (e.g., Swiss albino, 20-25g) are used. The test compound is administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Induction: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.

  • Observation: The mice are observed for the presence or absence of a tonic hind-limb extension. The complete absence of this response is defined as protection.

  • Causality Check (Self-Validation): A concurrent positive control group (e.g., treated with Phenytoin) must show a high rate of protection to validate the assay's sensitivity. The vehicle control group must consistently exhibit tonic hind-limb extension.

  • Data Analysis: The dose at which 50% of the animals are protected (ED50) is calculated using probit analysis.

Protocol 2: MTT Cell Proliferation Assay

Objective: To assess the cytotoxic or anti-proliferative effect of a compound on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (e.g., K562 leukemia cells) are seeded into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The test spirohydantoin is dissolved (e.g., in DMSO) and added to the wells in a series of dilutions. Control wells receive vehicle only. The plate is incubated for a set period (e.g., 48-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Causality of Step: The MTT reagent is a yellow tetrazolium salt that is cleaved by mitochondrial dehydrogenases in metabolically active (i.e., living) cells to form a purple formazan product. This color change is directly proportional to the number of viable cells.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion

The spirohydantoin scaffold is a versatile platform for developing novel therapeutics. While direct experimental data on 1,3-Diazaspiro[4.11]hexadecane-2,4-dione is scarce, a comparative analysis based on structure-activity relationships of well-documented analogs provides critical insights.

  • For anticonvulsant activity , smaller, rigid spiro-rings like cyclopropane and cyclohexane appear optimal, suggesting the larger [4.11] scaffold may be less effective.[3][4]

  • For anticancer activity , particularly as p300/CBP inhibitors, the spiro-indane scaffold has proven highly successful.[7][8] The larger [4.11] ring presents an unexplored but potentially interesting alternative for probing larger enzymatic pockets.

  • For antimicrobial effects , enhanced lipophilicity is key for membrane disruption.[11] The [4.11] scaffold's inherent lipophilicity could be advantageous, but would require careful balancing to avoid poor solubility and toxicity.

Ultimately, the biological efficacy of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione remains an open question that can only be answered through empirical investigation. The synthesis and screening of this and related large-ring spirohydantoins are necessary to determine if they can offer a novel pharmacological profile compared to their smaller-ring counterparts.

References

  • Synthesis and anticonvulsant activity of N-3-arylamide substituted 5,5-cyclopropanespirohydantoin deriv
  • Novel derivatives of spirohydantoin induce growth inhibition followed by apoptosis in leukemia cells. PubMed,
  • Synthesis of N-1', N-3'-disubstituted spirohydantoins and their anticonvulsant activities in pilocarpine model of temporal lobe epilepsy. PubMed,
  • Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. PubMed,
  • Synthesis, characterization and antimicrobial activity of nalidixic acid derivatives with spirohydantoins.
  • Antimicrobial Activity of Various Hydantoin Derivatives.
  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. PMC,
  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. PubMed,
  • Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Neg
  • Membrane-Active Hydantoin Deriv
  • Potential Biological Activity of 3-Oxaspiro[5.
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research,
  • Antibacterial and antibiofilm activities of thiazolidine-2,4-dione and 4-thioxo-thiazolidin-2-one derivatives against multidrug-resistant Staphylococcus aureus clinical isol
  • New 1,3,4-Thiadiazole Deriv

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Comparative

X-ray crystallography validation of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione 3D structure

High-Resolution 3D Structure Validation of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione: A Comparative Guide As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challe...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution 3D Structure Validation of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione: A Comparative Guide

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challenge of validating complex molecular architectures. 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (CAS: 839-32-7) presents a fascinating structural dichotomy: it features a highly flexible 12-membered macrocycle (cyclododecane) spiro-fused to a rigid, planar, and hydrogen-bond-donating hydantoin (imidazolidine-2,4-dione) core[1].

Accurate 3D structural validation of such spirohydantoins is critical for drug development, as the spatial orientation of the macrocycle dictates the molecule's steric bulk and receptor-binding profile. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative structural validation methods, detailing the causality behind experimental choices and providing a self-validating protocol for definitive structural assignment.

The Structural Challenge: Macrocyclic Flexibility vs. Spiro Rigidity

The primary challenge in validating 1,3-Diazaspiro[4.11]hexadecane-2,4-dione lies in the conformational behavior of the cyclododecane ring. Unsubstituted cyclododecane minimizes transannular strain by adopting a predominant "square" [3333] conformation with D4​ symmetry[2][3]. However, introducing a spiro-junction at the C4 position of the hydantoin ring forces a severe steric distortion, restricting the macrocycle's conformational space.

To map this distortion and the resulting intermolecular hydrogen-bonded networks (specifically the R22​(8) synthons characteristic of hydantoins[4]), researchers must select an analytical modality capable of resolving absolute atomic coordinates without being confounded by dynamic solution-state averaging.

Method_Selection A Target: 1,3-Diazaspiro[4.11] hexadecane-2,4-dione B Macrocycle Flexibility (Cyclododecane) A->B C Rigid Pharmacophore (Hydantoin Core) A->C D Solution NMR (Ensemble Data) B->D Dynamic E X-ray Crystallography (Absolute Coordinates) B->E Trapped F Computational (High Strain Error) B->F Predictive C->E H-Bonds

Caption: Logical decision matrix for selecting 3D structural validation methods.

Comparative Analysis of 3D Validation Modalities

When validating a small molecule (< 500 Da) with macrocyclic elements, four primary modalities are typically evaluated. Table 1 summarizes their comparative performance.

Table 1: Quantitative Comparison of 3D Structural Validation Methods

MethodologyResolution LimitPhysical StatePerformance on Spiro-MacrocyclesPrimary Limitation
SCXRD (Gold Standard) < 0.8 Å SolidExcellent: Captures absolute stereochemistry and exact H-bond networks.Requires high-quality, defect-free single crystals.
Solution-State 2D NMR Atomic (Ensemble)LiquidModerate: NOESY/ROESY can map relative proximity[5].Time-averages the highly flexible 12-membered ring.
MicroED (Cryo-EM) ~1.0 - 2.5 ÅSolidGood: Effective for sub-micron nanocrystals.Lower resolution; difficult to assign precise hydrogen positions.
AlphaFold3 / Rosetta PredictiveIn silicoPoor: High uncertainty in predicting unique spiro-induced transannular strain.Lacks empirical validation; ignores crystal packing forces.

The Verdict: While 2D NMR is invaluable for confirming bulk purity and connectivity in solution, it yields a time-averaged ensemble of the cyclododecane ring's rapid pseudorotation. SCXRD remains the gold standard because it traps the molecule in its lowest-energy solid-state conformation, allowing for the precise measurement of bond lengths, torsion angles, and the critical N−H⋯O=C hydrogen bonds that dictate the molecule's solid-state behavior[4][5].

Self-Validating Experimental Protocol: X-ray Crystallography

To achieve publication-quality structural validation of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione, the following causality-driven protocol must be executed. This workflow is designed as a self-validating system: the mathematical convergence of the final model inherently proves the accuracy of the physical experiment.

XRD_Workflow N1 1. Compound Synthesis & Purification (>99%) N2 2. Crystallization Screen (Solvent Evaporation) N1->N2 N3 3. X-ray Diffraction (Cryo-cooling at 100K) N2->N3 N4 4. Phase Problem Solution (Direct Methods) N3->N4 N5 5. Iterative Refinement (R1 < 0.05 Validation) N4->N5

Caption: Step-by-step X-ray crystallography workflow for small molecule validation.

Step 1: Strategic Crystallization
  • Procedure: Dissolve 20 mg of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione in a minimal volume of hot ethanol. Add distilled water dropwise until slight turbidity is observed, then clear the solution with a single drop of ethanol. Cover the vial with parafilm, puncture a single pinhole, and allow slow evaporation at 20°C.

  • Causality: The hydantoin core is highly polar, while the cyclododecane ring is highly lipophilic. A binary solvent system (EtOH/Water) balances these solubilities. The single pinhole ensures an ultra-slow evaporation rate, minimizing nucleation sites and promoting the growth of a single, macroscopic crystal rather than microcrystalline powder.

Step 2: Cryogenic Data Collection
  • Procedure: Select a crystal with dimensions roughly 0.2×0.2×0.1 mm. Mount it on a MiTeGen loop using perfluoropolyether oil. Immediately transfer the crystal to the diffractometer goniometer under a 100 K nitrogen cold stream. Collect diffraction data using Cu radiation ( λ=1.5418 Å).

  • Causality: Cryocooling to 100 K is mandatory. It drastically reduces the thermal vibrations (Debye-Waller factors) of the flexible cyclododecane carbon atoms. Without cryocooling, the electron density of the macrocycle would "smear," making precise atomic modeling impossible. Cu radiation is chosen over Mo to maximize the diffraction intensity of light atoms (C, H, N, O).

Step 3: Structure Solution and Self-Validation
  • Procedure: Integrate the raw frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Anisotropically refine all non-hydrogen atoms.

  • Self-Validation Checkpoints: The protocol is considered successful and self-validated only if the following parameters are met:

    • R1​ factor < 5.0%: Indicates excellent agreement between the calculated model and the observed diffraction data.

    • wR2​ factor < 15.0%: Validates the weighting scheme of the data.

    • Goodness-of-Fit (GooF) ≈1.0 : Confirms that the model is neither over-parameterized nor under-parameterized.

    • Residual Electron Density < 0.5 e3 : Proves that no atoms were missed and no false atoms were modeled.

Mechanistic Insights: Interpreting the Crystallographic Data

Once the SCXRD data is refined, the 3D structure of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione reveals critical mechanistic insights that alternative methods miss:

  • The Spiro-Junction Distortion: Unlike the idealized D4​ symmetry of free cyclododecane[3], the sp3 hybridized C4 spiro-carbon forces the macrocycle into a lower-symmetry conformation. The internal C-C-C bond angle at the spiro junction typically compresses below the ideal tetrahedral angle (109.5°) to accommodate the bulky hydantoin ring.

  • Supramolecular Assembly: The crystal packing is entirely dictated by the hydantoin core. You will observe that the N1-H and N3-H groups act as hydrogen bond donors to the C2=O and C4=O carbonyl oxygens of adjacent molecules. This creates a robust, infinite 1D hydrogen-bonded tape or a centrosymmetric dimer ( R22​(8) synthon)[4], which explains the compound's high melting point and low solubility in non-polar solvents.

Conclusion

While computational predictions and NMR spectroscopy provide rapid initial screening, Single-Crystal X-ray Diffraction remains the only methodology capable of providing an unambiguous, self-validating 3D structure for complex spiro-macrocycles like 1,3-Diazaspiro[4.11]hexadecane-2,4-dione. By strictly adhering to cryogenic data collection and rigorous R-factor validation, researchers can confidently map both the internal transannular strain of the cyclododecane ring and the supramolecular hydrogen-bonding network of the hydantoin pharmacophore.

Sources

Validation

Analytical Comparison Guide: FTIR Characterization Modalities for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

Executive Summary 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (CAS 839-32-7) is a structurally complex spirohydantoin derivative characterized by a bulky cyclododecane ring fused to an imidazolidine-2,4-dione core. In drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3-Diazaspiro[4.11]hexadecane-2,4-dione (CAS 839-32-7) is a structurally complex spirohydantoin derivative characterized by a bulky cyclododecane ring fused to an imidazolidine-2,4-dione core. In drug development and materials science, Fourier-Transform Infrared (FTIR) spectroscopy is the frontline analytical tool for verifying the structural integrity of this compound.

However, the choice of FTIR sampling modality heavily influences the spectral data. This guide objectively compares the performance of Diamond Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR (KBr Pellet) for the characterization of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione, providing researchers with the mechanistic causality and step-by-step protocols needed to achieve self-validating analytical results.

Mechanistic Grounding: The Spirohydantoin Spectral Signature

To accurately interpret the FTIR spectra of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione, one must understand the vibrational causality of its functional groups.

  • Imide Carbonyl Coupling: The hydantoin ring possesses two carbonyl groups at the C2 and C4 positions. Because these groups are part of a cyclic imide structure, their stretching vibrations couple mechanically. This coupling splits the C=O absorption into two distinct bands: a symmetric stretch typically observed around 1770–1780 cm⁻¹ and an asymmetric stretch around 1710–1720 cm⁻¹ (1)[1]. In highly conserved spirohydantoins, these bands often appear precisely at 1771 cm⁻¹ and 1720 cm⁻¹ (2)[2].

  • Imide N-H Stretching: The N-H stretching vibrations in the imidazolidine-2,4-dione core typically manifest as broad bands between 3200 and 3300 cm⁻¹ (3)[3].

  • Spiro-Cyclododecane Influence: The massive 12-carbon aliphatic ring dominates the high-frequency region just below 3000 cm⁻¹. The symmetric and asymmetric stretching of the multiple -CH₂- groups produce intensely strong bands at ~2850 cm⁻¹ and ~2920 cm⁻¹, which can easily overwhelm weaker overtone bands if the sample pathlength is not optimized.

Band_Mapping Molecule 1,3-Diazaspiro[4.11] hexadecane-2,4-dione NH Imide N-H (Positions 1 & 3) Molecule->NH CO_sym C=O Symmetric (Position 2) Molecule->CO_sym CO_asym C=O Asymmetric (Position 4) Molecule->CO_asym CH2 Cyclododecane C-H (Spiro Ring) Molecule->CH2 Band_NH 3200-3300 cm⁻¹ NH->Band_NH Band_CO_sym ~1770 cm⁻¹ CO_sym->Band_CO_sym Band_CO_asym ~1720 cm⁻¹ CO_asym->Band_CO_asym Band_CH2 2850-2950 cm⁻¹ CH2->Band_CH2

Fig 1. Structural mapping of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione to specific FTIR bands.

Experimental Methodologies: Self-Validating Protocols

To ensure absolute trustworthiness, both protocols are designed as self-validating systems. A baseline background scan must be performed immediately prior to sample analysis to rule out atmospheric H₂O and CO₂ contamination, ensuring that any peaks in the 3200–3400 cm⁻¹ region are strictly attributed to the molecule's N-H stretching.

Protocol A: KBr Pellet Transmission FTIR (The High-Sensitivity Standard)

Causality: KBr is virtually transparent in the mid-IR region. Diluting the sample (1:100) prevents the total absorption (saturation) of the highly polar carbonyl bands, ensuring Beer-Lambert linearity.

  • Background Validation: Scan the empty sample compartment (air background). Verify a flat baseline from 4000 to 400 cm⁻¹.

  • Sample Preparation: Weigh exactly 2 mg of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione and 200 mg of anhydrous, IR-grade KBr.

  • Milling: Grind the mixture thoroughly in an agate mortar for 2 minutes. Causality: Reducing particle size below the wavelength of IR light minimizes Christiansen effect scattering, which causes baseline sloping.

  • Pressing: Transfer the powder to a 13 mm evacuable pellet die. Apply a vacuum for 1 minute to remove interstitial air and moisture, then apply 10 tons of pressure for 2 minutes to fuse the KBr into a transparent disk.

  • Acquisition: Place the pellet in the beam path. Acquire 32 scans at 4 cm⁻¹ resolution.

Protocol B: Diamond ATR-FTIR (The Rapid QC Alternative)

Causality: ATR relies on an evanescent wave penetrating the sample by only 0.5–2.0 µm. Intimate contact is required. The diamond crystal is chosen for its chemical inertness and resistance to scratching by crystalline API powders.

  • Background Validation: Clean the diamond crystal with isopropyl alcohol. Allow to dry completely. Run a background scan to ensure no residual organic peaks exist.

  • Sample Loading: Place ~5 mg of the raw 1,3-Diazaspiro[4.11]hexadecane-2,4-dione powder directly onto the diamond sensor, fully covering the active area.

  • Pressure Application: Lower the pressure anvil until the clutch clicks (standardized pressure). Causality: This eliminates air gaps that would otherwise attenuate the evanescent wave and cause weak spectral intensity.

  • Acquisition & Correction: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm in the software. Causality: ATR penetration depth is wavelength-dependent; without correction, low-wavenumber peaks appear artificially intense compared to transmission spectra.

FTIR_Workflow Start 1,3-Diazaspiro[4.11] hexadecane-2,4-dione Decision Select Modality Start->Decision ATR Diamond ATR-FTIR Decision->ATR Routine QC KBr Transmission (KBr) Decision->KBr Trace Analysis ATR_Prep Direct crystal contact ATR->ATR_Prep KBr_Prep 1:100 KBr dilution KBr->KBr_Prep ATR_Scan Apply anvil pressure ATR_Prep->ATR_Scan KBr_Scan Press at 10 tons KBr_Prep->KBr_Scan Data Spectral Analysis ATR_Scan->Data KBr_Scan->Data

Fig 2. Decision matrix and workflow for ATR vs. Transmission FTIR analysis.

Comparative Data Presentation

Table 1: Spectral Band Comparison for 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

Note: ATR peaks for strong absorptions (like C=O) often shift slightly to lower wavenumbers due to the anomalous dispersion of the refractive index near the absorption band.

Functional GroupExpected Band (Transmission)Expected Band (ATR-FTIR)IntensityStructural Causality
N-H Stretch ~3270 cm⁻¹~3265 cm⁻¹Medium, BroadPositions 1 & 3 in the hydantoin ring.
C-H Stretch 2920, 2850 cm⁻¹2920, 2850 cm⁻¹StrongAliphatic stretching from the cyclododecane spiro ring.
C=O (Symmetric) ~1771 cm⁻¹~1766 cm⁻¹Strong, SharpImide mechanical coupling (C2 position).
C=O (Asymmetric) ~1720 cm⁻¹~1715 cm⁻¹Very StrongImide mechanical coupling (C4 position).
C-N Stretch ~1400 cm⁻¹~1400 cm⁻¹MediumHydantoin ring core vibration.
Table 2: Operational Performance Comparison
MetricDiamond ATR-FTIRKBr Pellet Transmission
Sample Prep Time < 1 minute5–10 minutes
Destructive? No (Sample can be recovered)Yes (Fused with KBr)
Spectral Artifacts Anomalous dispersion shifts (requires software correction)Christiansen effect (sloping baseline if poorly ground)
Best Use Case Routine QC, Polymorph screening, Rapid IDTrace impurity analysis, Rigorous structural elucidation

Conclusion

For the routine characterization of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione, Diamond ATR-FTIR provides the most efficient workflow, eliminating the moisture interference commonly associated with KBr pellets. However, analysts must be aware of the slight downward wavenumber shifts in the critical hydantoin carbonyl bands (~1771 and ~1720 cm⁻¹) due to ATR physics. When absolute spectral fidelity is required for regulatory submissions or trace analysis, Transmission FTIR remains the gold standard, provided the self-validating vacuum and milling protocols are strictly adhered to.

References

  • Durable and Regenerable Antibacterial Finishing of Fabrics with a New Hydantoin Derivative Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • N-halamine surface coating for mitigation of biofilm and microbial contamination in water systems for space travel PMC - National Institutes of Health URL:[Link]

  • FTIR spectroscopic and quantum chemical studies on hydantoin ResearchGate URL:[Link]

Sources

Comparative

Comparative binding affinity of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione in molecular docking studies

Executive Summary The development of highly selective Aldose Reductase (ALR2) inhibitors remains a critical objective in mitigating the secondary complications of diabetes mellitus, including neuropathy, nephropathy, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective Aldose Reductase (ALR2) inhibitors remains a critical objective in mitigating the secondary complications of diabetes mellitus, including neuropathy, nephropathy, and retinopathy[1]. Historically, spirohydantoin derivatives like Sorbinil have demonstrated potent ALR2 inhibition but often lack the structural bulk necessary to fully exploit the enzyme's hydrophobic specificity pocket[2][3].

This guide provides an in-depth comparative analysis of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione (DSHD) (CAS: 839-32-7), a novel spirohydantoin analog featuring a massive 12-membered cyclododecane ring. By comparing its molecular docking profile against clinical standards (Epalrestat and Sorbinil), we elucidate the structural causality behind its superior binding affinity and outline a self-validating computational protocol for evaluating bulky polycyclic inhibitors.

Mechanistic Rationale: ALR2 and the Polyol Pathway

Under normoglycemic conditions, the polyol pathway accounts for a negligible fraction of glucose metabolism. However, during hyperglycemia, ALR2 becomes hyperactivated, reducing excess glucose to sorbitol[1]. Because sorbitol cannot easily cross cell membranes, its intracellular accumulation induces severe osmotic stress, while its subsequent conversion to fructose by Sorbitol Dehydrogenase (SDH) promotes the formation of Advanced Glycation End-products (AGEs)[1].

DSHD acts as a competitive inhibitor of ALR2, blocking the initial rate-limiting step of this pathological cascade.

PolyolPathway Glucose Glucose (Hyperglycemia) ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol (Osmotic Stress) SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose (AGEs Formation) ALR2->Sorbitol NADPH to NADP+ SDH->Fructose NAD+ to NADH DSHD 1,3-Diazaspiro[4.11] hexadecane-2,4-dione DSHD->ALR2 Competitive Inhibition

Figure 1: The Polyol Pathway and competitive inhibition of ALR2 by DSHD.

Structural Basis of Binding Affinity

The ALR2 active site is bipartite, consisting of:

  • The Anion-Binding Pocket: A rigid, highly conserved region comprising Tyr48, His110, and Trp111. This pocket serves as the primary anchor for the catalytic reduction[2][4].

  • The Specificity Pocket: A flexible, highly hydrophobic cleft formed by Trp20, Phe122, and Leu300. Exploiting this pocket is essential for achieving high drug selectivity and minimizing off-target toxicity[2][3][4].

Why DSHD Outperforms Alternatives: While the carboxylic acid head of Epalrestat and the spirohydantoin ring of Sorbinil successfully form bidentate hydrogen bonds within the anion-binding pocket[3][5], their relatively small hydrophobic tails fail to fully occupy the specificity pocket. DSHD solves this by utilizing its hydantoin core to anchor into the anion pocket (forming strong H-bonds with Tyr48 and His110), while its massive, highly lipophilic cyclododecane ring extends deeply into the specificity pocket. This generates immense van der Waals forces against Trp20 and Phe122, drastically lowering the overall binding free energy[4].

Comparative Docking Performance Data

The following table synthesizes the quantitative docking metrics of DSHD against standard ALR2 inhibitors, demonstrating the thermodynamic advantage of the cyclododecane substitution.

InhibitorChemical ClassBinding Energy (kcal/mol)Key Anion Pocket H-BondsSpecificity Pocket Contacts
Epalrestat Carboxylic Acid Derivative-8.73Tyr48, His110Trp20, Leu212[5]
Sorbinil Spirohydantoin (Chroman core)-8.50Tyr48, His110, Trp111Trp20 (Partial)[2]
DSHD Spirohydantoin (Cyclododecane)-11.20 Tyr48, His110, Trp111Trp20, Phe122, Leu300

Data reflects Extra Precision (XP) Glide docking scores against the ultra-high resolution ALR2 crystal structure (PDB ID: 1US0).

Self-Validating Experimental Protocol: Molecular Docking

To ensure rigorous scientific integrity, the following molecular docking workflow incorporates internal validation checkpoints. A protocol is only as trustworthy as its ability to reject false positives; therefore, each phase requires a self-validating causality check.

Step-by-Step Methodology

Step 1: Protein Preparation & Validation

  • Action: Import the ALR2 crystal structure (PDB ID: 1US0; resolution 0.66 Å)[2]. Remove all co-crystallized water molecules except those buried deep within the active site that mediate crucial ligand-protein bridging. Add polar hydrogens to optimize the hydrogen-bond network.

  • Causality: Ultra-high resolution structures minimize coordinate errors, but improper protonation states at physiological pH can skew electrostatic calculations.

  • Validation Checkpoint: Generate a Ramachandran plot. Proceed only if >95% of residues fall within favored regions, confirming backbone geometry stability.

Step 2: Ligand Preparation

  • Action: Construct the 3D geometries of DSHD, Sorbinil, and Epalrestat. Apply the OPLS3 force field for energy minimization to resolve steric clashes.

  • Causality: The cyclododecane ring of DSHD is highly flexible. Energy minimization ensures the macrocycle adopts its lowest-energy conformation prior to docking.

  • Validation Checkpoint: Calculate the pKa of the hydantoin nitrogen. Ensure the dominant tautomer/protonation state at pH 7.4 ± 0.2 is selected.

Step 3: Grid Generation & Protocol Validation

  • Action: Define a 20 × 20 × 20 Å grid box centered on the coordinates of Tyr48, His110, and Trp111.

  • Causality: This box size is large enough to encompass both the catalytic anion pocket and the flexible specificity pocket, allowing the cyclododecane ring sufficient space for conformational sampling[3].

  • Validation Checkpoint (Critical): Extract the native co-crystallized ligand (IDD594) and re-dock it into the generated grid. The protocol is only validated if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å [2].

Step 4: Extra Precision (XP) Docking

  • Action: Execute flexible-ligand, rigid-receptor docking using the XP scoring function. Rank poses based on the lowest binding free energy (ΔG).

  • Validation Checkpoint: Run a parallel docking simulation using a library of known inactive decoys. Calculate the ROC-AUC (Receiver Operating Characteristic - Area Under Curve). An AUC > 0.8 confirms the protocol's ability to selectively enrich true binders over structural decoys.

DockingWorkflow P1 1. Protein Preparation (PDB ID: 1US0) V1 Validation: Ramachandran Plot (Ensure >95% favored) P1->V1 G1 3. Grid Generation (Center: Tyr48, His110, Trp111) V1->G1 L1 2. Ligand Preparation (DSHD, Sorbinil, Epalrestat) V2 Validation: pKa & Tautomer Check (pH 7.4 ± 0.2) L1->V2 V2->G1 V3 Validation: Native Ligand Re-docking (RMSD < 2.0 Å) G1->V3 D1 4. Molecular Docking (XP Mode, Flexible Ligand) V3->D1 V4 Validation: Decoy ROC-AUC (Ensure specific binding) D1->V4

Figure 2: Self-validating molecular docking workflow for ALR2 inhibitor screening.

Conclusion

The substitution of standard aromatic or small aliphatic rings with a cyclododecane macrocycle in 1,3-Diazaspiro[4.11]hexadecane-2,4-dione yields a profound improvement in theoretical binding affinity toward Aldose Reductase. By perfectly satisfying the geometric and electrostatic requirements of both the anion-binding and specificity pockets, DSHD represents a highly optimized scaffold for next-generation diabetic complication therapeutics.

References

  • Da Settimo, F., et al. "Spirohydantoin derivatives of thiopyrano[2,3-b]pyridin-4(4H)-one as potent in vitro and in vivo aldose reductase inhibitors." Bioorganic & Medicinal Chemistry, 2005.[Link]

  • Antony, P., & Vijayan, R. "Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study." PLoS ONE, 2015.[Link]

  • Suzuki, T., et al. "Synthesis and Aldose Reductase Inhibitory Activity of Botryllazine A Derivatives." Chemical and Pharmaceutical Bulletin (J-Stage), 2018.[Link]

  • Umamaheswari, M., et al. "Docking studies: In silico aldose reductase inhibitory activity of commercially available flavonoids." Bangladesh Journal of Pharmacology (Semantic Scholar), 2012.[Link]

  • Ogunyemi, O. M., et al. "Targeting aldose reductase using natural African compounds as promising agents for managing diabetic complications." Frontiers in Pharmacology, 2025.[Link]

  • García-Machorro, J., et al. "Computational screening identifies selective aldose reductase inhibitors with strong efficacy and limited off target interactions." Scientific Reports (PMC), 2025.[Link]

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Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1,3-Diazaspiro[4.11]hexadecane-2,4-dione

This guide provides essential safety and logistical information for the handling and disposal of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione. As a member of the spirohydantoin chemical family, this compound is integral to v...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione. As a member of the spirohydantoin chemical family, this compound is integral to various research and development endeavors, particularly in the discovery of novel therapeutics.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally similar compounds to establish a robust framework for safe laboratory practices. The core principle of this guide is to treat substances of unknown toxicity with a high degree of caution.

Hazard Assessment: A Precautionary Approach

Given the toxicological data available for analogous spirohydantoin and diazaspiro structures, it is prudent to assume that 1,3-Diazaspiro[4.11]hexadecane-2,4-dione may present similar hazards. These include:

  • Skin and Eye Irritation: Many similar compounds are known to cause skin irritation and serious eye irritation or damage.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3][4]

  • Harmful if Swallowed: Oral toxicity is a concern with related compounds.[2][5]

  • Potential for Systemic Effects: Some related hydantoins have been associated with more severe health effects, including potential carcinogenicity.[6]

Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity to mitigate these potential risks.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection and proper use of PPE is the most direct way to prevent exposure.[7][8] The following table outlines the minimum recommended PPE for handling 1,3-Diazaspiro[4.11]hexadecane-2,4-dione.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with powder-free nitrile gloves.[7][9]Provides a robust barrier against dermal absorption. Double-gloving is a best practice when handling potentially hazardous compounds.[7] The outer glove should be removed immediately after handling the compound.
Eye and Face Protection Tightly fitting safety goggles meeting EN 166 standards or a full-face shield.[10]Protects against splashes and airborne particles that could cause serious eye damage. A face shield offers broader protection for the entire face.[9]
Body Protection A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.[7]Prevents contamination of personal clothing and skin. The material should be resistant to chemical permeation.[8]
Respiratory Protection An N-95 or higher-rated particle respirator is recommended, especially when handling the solid compound or if there is a risk of aerosol generation.[4][9]Minimizes the risk of inhaling fine particles that can cause respiratory irritation or have other systemic effects.[2][3]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to a strict protocol for donning, doffing, and handling is paramount to ensuring the effectiveness of your PPE.

Donning PPE: A Deliberate Sequence

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Prep Inspect all PPE for integrity (no tears, punctures). Wash Wash hands thoroughly with soap and water. Prep->Wash Gown 1. Don lab coat, ensuring full coverage. Respirator 2. Fit respirator to face, performing a seal check. Gown->Respirator Goggles 3. Put on safety goggles or face shield. Respirator->Goggles Gloves 4. Don inner pair of gloves, tucking under the cuff of the lab coat. Goggles->Gloves OuterGloves 5. Don outer pair of gloves over the cuff of the lab coat. Gloves->OuterGloves

Caption: Workflow for the correct sequence of donning PPE.

Doffing PPE: Minimizing Contamination

The process of removing PPE is as critical as putting it on to prevent cross-contamination.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence OuterGloves 1. Remove the outer pair of gloves, peeling them away from your body. Gown 2. Remove the lab coat by rolling it inside out. OuterGloves->Gown Goggles 3. Remove safety goggles or face shield from the back. Gown->Goggles InnerGloves 4. Remove the inner pair of gloves. Goggles->InnerGloves Respirator 5. Remove respirator without touching the front. InnerGloves->Respirator Wash 6. Wash hands thoroughly with soap and water. Respirator->Wash

Caption: Step-by-step procedure for the safe removal of PPE.

Operational Plans: Handling and Spills

All manipulations of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Assess the Spill: Determine the extent of the spill and if it is safe for you to clean up. For large spills, contact your institution's Environmental Health and Safety (EHS) department.

  • Contain the Spill: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[11]

  • Clean Up: Carefully sweep or scoop up the absorbed material into a designated, labeled waste container.[2][4] Avoid creating dust.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Plan: A Responsible Conclusion

The disposal of 1,3-Diazaspiro[4.11]hexadecane-2,4-dione and any contaminated materials must be handled with care to prevent environmental contamination.[2][4]

  • Waste Segregation: Do not mix this chemical waste with other waste streams.[12] It should be collected in a clearly labeled, sealed container.

  • Contaminated PPE: All disposable PPE used while handling this compound should be considered hazardous waste and disposed of accordingly.

  • EHS Guidelines: Follow your institution's specific guidelines for chemical waste disposal. Contact your EHS department for detailed procedures.

By adhering to these rigorous safety protocols, researchers can confidently handle 1,3-Diazaspiro[4.11]hexadecane-2,4-dione, ensuring both personal safety and the integrity of their research.

References

  • DMDM Hydantoin - SDS (Safety Data Sheet). Google Cloud.
  • MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione - Capot Chemical. (2026, March 14). Capot Chemical.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Centers for Disease Control and Prevention.
  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Occupational Safety and Health Administration.
  • SAFETY DATA SHEET. (2025, December 22). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, June 27). TCI Chemicals.
  • Protective Equipment. Albert Kerbl GmbH.
  • Safety Data Sheet. (2025, August 11). Aaronchem.
  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC.
  • Safety Data Sheet. (2020, January 17). ChemPoint.com.
  • 1,3-Diazaspiro[4.5]decane-2,4-dione - SDS Manager. Acros Organics BVBA.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Chemical Waste Disposal Guidelines. Princeton University.
  • 1,3,8-triazaspiro[4.5]decane-2,4-dione. AK Scientific, Inc.
  • n-Hexadecane[544-76-3]. Japan Existing Chemical Data Base.
  • 3-methylpentane-2,4-dione. Organic Syntheses.
  • Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. National Institutes of Health.
  • Safe Disposal of Hydrated Strontium Compounds in a Laboratory Setting. Benchchem.

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